SR-3677
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-26(2)9-10-28-20-11-15(16-12-23-24-13-16)7-8-17(20)25-22(27)21-14-29-18-5-3-4-6-19(18)30-21/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,23,24)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWZIAVXCYIZNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648693 | |
| Record name | N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072959-67-1 | |
| Record name | N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
SR-3677: A Technical Guide to its Mechanism of Action as a Potent and Selective ROCK-II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3677 is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II). This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its molecular interactions, downstream signaling effects, and its role in cellular processes, particularly mitophagy. Quantitative data, detailed experimental protocols, and visual representations of the signaling pathways are presented to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of Action: Selective ROCK-II Inhibition
This compound functions as a potent and selective inhibitor of both ROCK-I and ROCK-II, with a significantly higher affinity for ROCK-II.[1][2][3] The primary mode of action involves the competitive inhibition of the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates.[4] This selectivity is attributed to the specific hydrophobic interactions between the benzodioxane phenyl ring of this compound and the hydrophobic surface of the ROCK-II kinase pocket.[5]
Quantitative Inhibition Data
| Target | IC50 (nM) | Assay Type | Reference |
| ROCK-II | 3 | Enzyme-based | [1][3][5] |
| ROCK-I | 56 | Enzyme-based | [1][3][5] |
Downstream Signaling Pathway: Modulation of the Cytoskeleton and Mitophagy
The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including cell morphology, migration, and cytoskeletal dynamics.[6][] ROCK kinases, upon activation by the small GTPase RhoA, phosphorylate several downstream targets, most notably Myosin Light Chain (MLC) and LIM kinase (LIMK).[8] Phosphorylation of MLC leads to increased actin-myosin contractility, while phosphorylation of LIMK results in the stabilization of actin filaments.[8]
By inhibiting ROCK-II, this compound effectively disrupts these processes. A key consequence of ROCK inhibition by this compound is the upregulation of mitophagy, the selective degradation of damaged mitochondria by autophagy.[9] This is achieved through the enhanced recruitment of the E3 ubiquitin ligase Parkin to depolarized mitochondria, a crucial step in initiating the mitophagy cascade.[9]
Caption: this compound inhibits ROCK-II, leading to downstream effects on the cytoskeleton and promotion of mitophagy.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK-I and ROCK-II.
Methodology:
-
Kinase System: Assays are performed using a commercially available STK2 kinase system.
-
Reaction Mixture: A 5 µL mixture containing 1 µM STK2 substrate and ATP (4 µM for ROCK-I; 20 µM for ROCK-II) in STK buffer is added to the wells of a microplate.
-
Compound Addition: 20 nL of this compound at various concentrations is dispensed into the wells.
-
Reaction Initiation: The reaction is started by the addition of 5 µL of either 2.5 nM ROCK-I or 0.5 nM ROCK-II in STK buffer.
-
Incubation: The reaction is incubated for 4 hours at room temperature.
-
Detection: The reaction is stopped by adding 10 µL of 1x antibody and 62.5 nM Sa-XL in detection buffer. The signal is then read on a compatible plate reader.[5]
Parkin Recruitment Assay
Objective: To assess the effect of this compound on the recruitment of Parkin to damaged mitochondria.
Methodology:
-
Cell Line: HeLa cells stably expressing GFP-Parkin are commonly used.
-
Treatment: Cells are pre-treated with either DMSO (vehicle control) or 0.5 µM this compound for 2 hours.
-
Mitochondrial Depolarization: Mitochondrial damage is induced by adding 10 µM CCCP for 1 hour.
-
Immunostaining: Cells are fixed and immunostained for relevant mitochondrial markers (e.g., TOM20) and GFP-Parkin is visualized.
-
Imaging and Quantification: Images are acquired using fluorescence microscopy, and the percentage of cells showing Parkin co-localization with mitochondria is quantified.[9]
Caption: Experimental workflow for the Parkin recruitment assay.
Conclusion
This compound is a valuable research tool for investigating the roles of ROCK-II in various cellular processes. Its high potency and selectivity make it a precise instrument for dissecting the downstream consequences of ROCK-II inhibition. The established link between this compound and the enhancement of mitophagy opens avenues for exploring its therapeutic potential in conditions where mitochondrial dysfunction is a key pathological feature. The provided data and protocols serve as a foundational guide for researchers aiming to utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | CAS:1072959-67-1 | Rho Kinase (ROCK-II) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 8. oncotarget.com [oncotarget.com]
- 9. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Rho/ROCK Signaling Pathway and the Selective Inhibitor SR-3677
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a pivotal regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Dysregulation of this pathway is implicated in a multitude of pathologies, such as cardiovascular diseases, neurodegenerative disorders, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the Rho/ROCK signaling cascade, its key molecular players, and its multifaceted cellular functions. A central focus of this document is the potent and selective ROCK2 inhibitor, SR-3677. We present its pharmacological profile, including quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and a logical workflow for the evaluation of novel ROCK inhibitors. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to understand and therapeutically target the Rho/ROCK pathway.
The Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a critical intracellular cascade that primarily translates extracellular signals into changes in the actin cytoskeleton. The central components of this pathway are the small GTPase RhoA and its primary downstream effectors, ROCK1 and ROCK2.
1.1. Activation and Regulation
The pathway is initiated by the activation of RhoA, a member of the Ras superfamily of small GTPases. RhoA cycles between an inactive GDP-bound state and an active GTP-bound state. This transition is regulated by three classes of proteins:
-
Guanine nucleotide exchange factors (GEFs): These proteins promote the exchange of GDP for GTP, thereby activating RhoA.
-
GTPase-activating proteins (GAPs): GAPs enhance the intrinsic GTPase activity of RhoA, leading to the hydrolysis of GTP to GDP and subsequent inactivation.
-
Guanine nucleotide dissociation inhibitors (GDIs): GDIs sequester inactive Rho-GDP in the cytosol, preventing its activation.
Upon activation, GTP-bound RhoA translocates to the plasma membrane and interacts with its downstream effectors, most notably the serine/threonine kinases ROCK1 and ROCK2.
1.2. Downstream Effectors and Cellular Functions
ROCK1 and ROCK2 share a high degree of homology in their kinase domains and have both overlapping and distinct cellular functions. Once activated by RhoA, ROCKs phosphorylate a variety of substrates, leading to a cascade of events that culminate in the regulation of the actin cytoskeleton and other cellular processes. Key downstream effectors include:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which increases myosin ATPase activity and promotes the assembly of actin-myosin filaments, leading to increased cell contractility and the formation of stress fibers.
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which inhibits the activity of myosin light chain phosphatase (MLCP). This inhibition prevents the dephosphorylation of MLC, thereby sustaining a contractile state.
-
LIM kinases (LIMK1 and LIMK2): ROCKs phosphorylate and activate LIM kinases. Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of actin filaments.
-
Other Substrates: ROCKs also phosphorylate other substrates involved in cell adhesion, migration, and proliferation, such as the ezrin-radixin-moesin (ERM) family of proteins.
The collective action of these downstream effectors results in a wide range of cellular responses, including cell contraction, migration, adhesion, proliferation, and apoptosis. Dysregulation of the Rho/ROCK pathway has been implicated in various diseases, including hypertension, glaucoma, cancer metastasis, and neuronal damage.
1.3. Signaling Pathway Diagram
SR-3677 and Myosin Light Chain Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3677 is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The ROCK signaling pathway is a critical regulator of numerous cellular processes, most notably the contraction of smooth muscle cells, through its modulation of myosin light chain (MLC) phosphorylation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on MLC phosphorylation, and detailed experimental protocols for studying these effects.
The RhoA/ROCK Signaling Pathway and Myosin Light Chain Phosphorylation
The phosphorylation of the regulatory light chain of myosin II (MLC) is a pivotal event in the initiation of smooth muscle contraction and other cellular processes involving actomyosin contractility. This phosphorylation is primarily regulated by the balance between the activities of myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP).
The RhoA/ROCK signaling pathway plays a crucial role in sensitizing the contractile apparatus to calcium by inhibiting MLCP activity. Upon activation by upstream signals, the small GTPase RhoA activates ROCK. ROCK, in turn, phosphorylates the myosin-binding subunit (MBS) of MLCP, which inhibits the phosphatase's activity. This leads to a net increase in the phosphorylation of MLC, promoting actin-myosin interaction and subsequent cellular contraction. While ROCK can also directly phosphorylate MLC, its primary role in this context is the inhibition of MLCP.
This compound, as a selective inhibitor of ROCK2, directly interferes with this pathway, leading to a decrease in the phosphorylation of MLC and subsequent relaxation of smooth muscle and disassembly of stress fibers.
SR-3677: An Elusive Autophagy Inducer
Despite a comprehensive search of available scientific literature and public databases, the compound designated as SR-3677 and its role as an autophagy inducer could not be verified. Information regarding its mechanism of action, relevant signaling pathways, and experimental data is not publicly available at this time.
This lack of information prevents the creation of an in-depth technical guide as requested. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways related to this compound, cannot be fulfilled without foundational research data.
General Principles of Autophagy Induction
While information on this compound is unavailable, the broader field of autophagy induction is well-characterized. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. The induction of autophagy is tightly regulated by a complex network of signaling pathways, with the ULK1 (Unc-51 like autophagy activating kinase 1) complex acting as a central initiator.[1]
The activity of the ULK1 complex is primarily controlled by two key cellular energy sensors: the mammalian target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK).[2][3][4]
The Role of mTOR and AMPK in Autophagy Regulation
Under nutrient-rich conditions, mTORC1 (mTOR complex 1) is active and suppresses autophagy by phosphorylating ULK1 at serine 757 (S757).[2][3] This phosphorylation event prevents the interaction between ULK1 and AMPK, thereby inhibiting ULK1 activation.[2][3]
Conversely, under conditions of cellular stress, such as nutrient deprivation, AMPK is activated. Activated AMPK can then promote autophagy through a dual mechanism:
-
Inhibition of mTORC1: AMPK can phosphorylate components of the mTORC1 complex, leading to its inhibition and relieving the suppression of ULK1.[3]
-
Direct Activation of ULK1: AMPK directly phosphorylates ULK1 at different sites, such as serine 317 (S317) and serine 777 (S777), leading to its activation and the initiation of the autophagy cascade.[2]
The interplay between mTORC1 and AMPK creates a finely tuned switch that controls the induction of autophagy in response to the cell's metabolic state. A simplified representation of this core signaling pathway is provided below.
Potential Mechanisms of Novel Autophagy Inducers
Hypothetically, a novel autophagy inducer like this compound could function through several mechanisms, including:
-
Direct inhibition of mTORC1: Similar to the well-known autophagy inducer rapamycin.[5]
-
Activation of AMPK: Mimicking the effects of cellular stress.
-
Direct activation of ULK1: Bypassing the upstream regulation by mTORC1 and AMPK.
-
Modulation of other signaling pathways: Influencing other pathways that feed into the core autophagy machinery, such as the Rho-ROCK signaling pathway which has been implicated in cellular processes regulated by autophagy.[6][][8]
Future Directions
Should information on this compound become publicly available, a comprehensive technical guide could be developed. This would involve:
-
Data Compilation: Gathering all quantitative data from published studies, including dose-response curves, measurements of autophagy markers (e.g., LC3-II/LC3-I ratio, p62 degradation), and effects on cell viability.
-
Protocol Elucidation: Detailing the specific experimental methods used to characterize this compound, such as cell culture conditions, western blotting, fluorescence microscopy, and in vivo study designs.
-
Pathway Mapping: Creating detailed diagrams of the specific signaling cascades modulated by this compound, based on experimental evidence.
Until such data is available, the scientific community awaits the publication of research detailing the properties and mechanisms of this compound as a potential autophagy inducer.
References
- 1. Mechanisms of Autophagy Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK and mTOR regulate autophagy through direct phosphorylation of Ulk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The autophagy initiating kinase ULK1 is regulated via opposing phosphorylation by AMPK and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The autophagy initiating kinase ULK1 is regulated via opposing phosphorylation by AMPK and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 8. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SR-3677 Treatment in HeLa and SH-SY5Y Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of SR-3677, a potent and selective ROCK-II inhibitor, in cellular research, with a specific focus on its application in HeLa and SH-SY5Y cell lines. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's effects on cellular processes, particularly mitophagy.
Introduction
This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with significantly higher selectivity for ROCK-II over ROCK-I.[1] The ROCK signaling pathway is a critical regulator of various cellular functions, including cytoskeletal dynamics, cell proliferation, and apoptosis. Dysregulation of this pathway has been implicated in a variety of diseases, making ROCK inhibitors like this compound valuable tools for both basic research and therapeutic development.
This document outlines the application of this compound in studying its effects on HeLa, a human cervical cancer cell line, and SH-SY5Y, a human neuroblastoma cell line commonly used as a model for neuronal studies. The primary focus of these notes is on the role of this compound in modulating Parkin-mediated mitophagy, a critical cellular process for the clearance of damaged mitochondria.
Data Presentation
The following tables summarize the quantitative data regarding the biochemical properties of this compound and its effects on HeLa and SH-SY5Y cells.
Table 1: Biochemical Profile of this compound
| Parameter | Value | Reference |
| Target | ROCK-II | [1] |
| IC50 (ROCK-II) | ~3 nM | [1] |
| IC50 (ROCK-I) | 56 ± 12 nM | [1] |
Table 2: Effects of this compound on HeLa Cells
| Parameter | Treatment Conditions | Result |
| Parkin Recruitment | 0.5 µM this compound (2h or 17h pre-incubation) + 10 µM CCCP | Maximal Parkin recruitment to damaged mitochondria |
| Mitophagy | 0.5 µM this compound (2h pre-treatment) + 10 µM CCCP | Increased targeting of mitochondria to lysosomes |
| Mitochondrial Mass | 0.5 µM this compound (2h pre-treatment) + 10 µM CCCP (24h) | 28 ± 8.21% of cells retained mitochondrial signal (compared to 47.5 ± 8.25% in DMSO control) |
| HK2 Localization | 0.5 µM this compound (2h pre-treatment) + 10 µM CCCP (1h) | Increased proportion of cells with HK2 localized to mitochondria |
Table 3: Effects of this compound on SH-SY5Y Cells
| Parameter | Treatment Conditions | Result |
| HK2 Abundance at Mitochondria | 0.5 µM this compound | Increased |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits ROCK-I and ROCK-II, impacting downstream effectors and cellular processes.
Caption: General experimental workflow for studying the effects of this compound on mitophagy and other cellular processes.
Experimental Protocols
Cell Culture
HeLa Cells:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency using 0.25% Trypsin-EDTA.
SH-SY5Y Cells:
-
Growth Medium: DMEM/F12 medium supplemented with 10% FBS, 1% Non-Essential Amino Acids (NEAA), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency. Cells can be detached by gentle tapping of the flask or by using Trypsin-EDTA.
Parkin Recruitment Assay (Immunofluorescence) in HeLa Cells
This protocol is designed to visualize the recruitment of Parkin to damaged mitochondria.
Materials:
-
HeLa cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin).
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) for inducing mitochondrial depolarization.
-
MitoTracker Red CMXRos for mitochondrial staining.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Mounting medium with DAPI.
Procedure:
-
Seed HeLa-YFP-Parkin cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with 0.5 µM this compound or vehicle control (DMSO) for 2 hours.
-
Add 10 µM CCCP to the media to induce mitochondrial damage and incubate for 1-3 hours.
-
During the last 30 minutes of CCCP treatment, add MitoTracker Red CMXRos to the media according to the manufacturer's instructions to stain mitochondria.
-
Wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Visualize the cells using a fluorescence microscope. YFP-Parkin will appear as puncta co-localizing with the red mitochondrial stain in cells where recruitment has occurred.
-
Quantify the percentage of cells showing Parkin recruitment.
Mitophagy Assay (mito-QC) in HeLa Cells
This assay measures the delivery of mitochondria to lysosomes.
Materials:
-
HeLa cells co-transfected with a tandem-tagged mitochondrial protein (e.g., mCherry-GFP-OMP25).
-
This compound.
-
CCCP.
-
Lysosomal protease inhibitors (e.g., E-64d and pepstatin A).
-
Live-cell imaging medium.
Procedure:
-
Seed HeLa cells on glass-bottom dishes suitable for live-cell imaging.
-
Co-transfect the cells with the mito-QC reporter plasmid and allow for expression for 24-48 hours.
-
Pre-treat the cells with 0.5 µM this compound or vehicle control for 2 hours.
-
Add lysosomal protease inhibitors to the medium.
-
Induce mitophagy by adding 10 µM CCCP to the medium.
-
Image the cells using a confocal microscope. In this assay, mitochondria that have not fused with lysosomes will fluoresce both green and red (appearing yellow), while mitochondria within the acidic environment of the lysosome will only fluoresce red (as the GFP signal is quenched by low pH).
-
Quantify the red-only puncta as a measure of mitophagic flux.
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of this compound on the viability of HeLa or SH-SY5Y cells.
Materials:
-
HeLa or SH-SY5Y cells.
-
This compound.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay can be used to quantify apoptosis and necrosis in this compound treated cells.
Materials:
-
HeLa or SH-SY5Y cells.
-
This compound.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Binding buffer.
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
SH-SY5Y Neuronal Differentiation and Marker Analysis
This protocol describes a general method for differentiating SH-SY5Y cells and assessing the effect of this compound on neuronal markers.
Materials:
-
SH-SY5Y cells.
-
This compound.
-
Differentiation medium (e.g., DMEM/F12 with 1% FBS and 10 µM retinoic acid).
-
Antibodies for neuronal markers (e.g., anti-β-III tubulin, anti-Tyrosine Hydroxylase).
-
Secondary antibodies for immunofluorescence or Western blotting.
Procedure:
-
Seed SH-SY5Y cells in appropriate culture vessels (e.g., plates for Western blotting, coverslips for immunofluorescence).
-
To induce differentiation, replace the growth medium with differentiation medium. Treat with this compound at the desired concentration.
-
Continue the differentiation for 5-7 days, changing the medium every 2-3 days.
-
After the differentiation period, assess the expression of neuronal markers:
-
Immunofluorescence: Fix, permeabilize, and stain the cells with primary and fluorescently-labeled secondary antibodies. Visualize the expression and morphology of neuronal markers using a fluorescence microscope.
-
Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary and HRP-conjugated secondary antibodies to quantify the expression levels of neuronal markers.
-
References
Application Notes and Protocols: SR-3677 Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for immunofluorescence staining of Rho-associated coiled-coil containing protein kinase (ROCK) I and II, the primary targets of the potent and selective inhibitor, SR-3677. This document is intended for researchers, scientists, and drug development professionals investigating the cellular effects of this compound.
Introduction
This compound is a potent and selective inhibitor of ROCK-I and ROCK-II, with IC50 values of 56 nM and 3 nM, respectively[1][2]. The Rho-ROCK signaling pathway plays a crucial role in various cellular processes, including the regulation of cell shape, motility, and smooth muscle contraction[3]. By inhibiting ROCK, this compound can modulate these processes, making it a valuable tool for research and a potential therapeutic agent. Immunofluorescence staining is an essential technique to visualize the subcellular localization and expression levels of ROCK-I and ROCK-II, and to investigate the effects of this compound on these target proteins within cultured cells.
Signaling Pathway
The Rho-ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA binds to and activates ROCK, which in turn phosphorylates various downstream substrates, leading to the assembly of actin filaments and the generation of contractile forces. This compound acts by competitively inhibiting the ATP-binding site of ROCK, thereby preventing the phosphorylation of its substrates.
This compound inhibits the Rho-ROCK signaling pathway.
Experimental Protocol: Immunofluorescence Staining of ROCK-I/II in Cultured Cells
This protocol provides a step-by-step guide for the immunofluorescent staining of ROCK-I and ROCK-II in adherent cultured cells treated with this compound.
Materials and Reagents
| Reagent | Specification |
| Cell Culture | |
| Adherent cells of interest | Grown on sterile glass coverslips or chamber slides |
| Complete cell culture medium | Appropriate for the cell line |
| This compound | Stock solution in DMSO |
| Buffers and Solutions | |
| Phosphate-Buffered Saline (PBS), 1X | pH 7.4 |
| Fixation Solution | 4% Paraformaldehyde (PFA) in PBS |
| Permeabilization Solution | 0.1% - 0.5% Triton X-100 in PBS |
| Blocking Buffer | 1-5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS |
| Primary Antibody Dilution Buffer | 1% BSA in PBS |
| Secondary Antibody Dilution Buffer | 1% BSA in PBS |
| Wash Buffer | PBS or PBS with 0.05% Tween-20 (PBST) |
| Antibodies and Dyes | |
| Primary Antibodies | Rabbit anti-ROCK-I and Mouse anti-ROCK-II |
| Secondary Antibodies | Alexa Fluor 488 goat anti-rabbit IgG and Alexa Fluor 594 goat anti-mouse IgG |
| Nuclear Counterstain | DAPI (4',6-diamidino-2-phenylindole) |
| Mounting | |
| Mounting Medium | Anti-fade mounting medium |
Procedure
-
Cell Seeding and Treatment:
-
Seed adherent cells onto sterile glass coverslips or chamber slides in a 24-well plate at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat cells with the desired concentration of this compound (e.g., 0.5 µM) or vehicle control (DMSO) for the specified duration (e.g., 2-17 hours)[4].
-
-
Fixation:
-
Permeabilization:
-
Permeabilize the cells by adding 0.1% - 0.5% Triton X-100 in PBS and incubating for 10-15 minutes at room temperature. This step is necessary to allow antibodies to access intracellular antigens.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature in a humidified chamber[8].
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-ROCK-I and anti-ROCK-II) to their optimal concentrations in the primary antibody dilution buffer.
-
Aspirate the blocking buffer and add the diluted primary antibodies to the cells.
-
Incubate overnight at 4°C in a humidified chamber[7].
-
-
Secondary Antibody Incubation:
-
The following day, wash the cells three times with wash buffer for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) in the secondary antibody dilution buffer. Protect from light from this step onwards.
-
Add the diluted secondary antibodies to the cells and incubate for 1-2 hours at room temperature in a dark, humidified chamber[6].
-
-
Nuclear Counterstaining:
-
Wash the cells three times with wash buffer for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with 1X PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Invert the coverslips onto a drop of anti-fade mounting medium on a glass microscope slide.
-
Gently press to remove any air bubbles and seal the edges with nail polish.
-
-
Imaging:
-
Allow the mounting medium to cure, typically overnight at room temperature in the dark.
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for DAPI, Alexa Fluor 488, and Alexa Fluor 594.
-
Experimental Workflow
Immunofluorescence staining workflow for ROCK-I/II.
Data Interpretation
Analysis of the fluorescent images will reveal the subcellular localization of ROCK-I and ROCK-II. Changes in fluorescence intensity or distribution in this compound-treated cells compared to control cells can provide insights into the compound's effect on the target proteins. For example, a decrease in cytoplasmic staining and an increase in peripheral or membrane-associated staining might indicate a change in protein localization upon inhibition. Quantitative image analysis can be performed to measure fluorescence intensity and colocalization, providing a more objective assessment of the effects of this compound.
Troubleshooting
-
High Background: Insufficient blocking, incomplete washing, or too high antibody concentrations can lead to high background. Increase blocking time, ensure thorough washing, and titrate antibody concentrations.
-
Weak or No Signal: This could be due to inactive primary antibodies, insufficient permeabilization, or low protein expression. Use fresh antibodies, ensure permeabilization is adequate, and confirm protein expression through other methods like Western blotting.
-
Non-specific Staining: Cross-reactivity of antibodies or non-specific binding can cause this issue. Use highly specific monoclonal antibodies and ensure proper blocking.
-
Photobleaching: Fluorophores can fade upon exposure to light. Minimize light exposure during staining and imaging, and use an anti-fade mounting medium.
By following this detailed protocol, researchers can effectively utilize immunofluorescence to study the cellular effects of this compound on its target proteins, ROCK-I and ROCK-II, contributing to a better understanding of its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1072959-67-1 | Rho Kinase (ROCK-II) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arigobio.com [arigobio.com]
- 6. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Studying Cell Migration and Invasion with SR-3677
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration and invasion are fundamental cellular processes implicated in a myriad of physiological and pathological conditions, including embryonic development, tissue repair, immune responses, and cancer metastasis. The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of the actin cytoskeleton, playing a pivotal role in cell motility. SR-3677 is a highly potent and selective inhibitor of ROCK2, making it an invaluable tool for dissecting the signaling pathways that govern cell migration and invasion. These application notes provide a comprehensive guide for utilizing this compound in in vitro cell migration and invasion assays.
This compound exhibits a high affinity for ROCK2, with a reported half-maximal inhibitory concentration (IC50) of approximately 3 nM in both enzyme and cell-based assays. Its selectivity for ROCK2 over ROCK1 (IC50 of ~56 nM) allows for a more targeted investigation of ROCK2-specific functions.
Key Applications
-
Inhibition of cancer cell migration: Elucidate the role of ROCK2 in the migratory potential of various cancer cell lines.
-
Suppression of cancer cell invasion: Investigate the involvement of ROCK2 in the ability of cancer cells to penetrate extracellular matrix barriers.
-
Mechanism of action studies: Dissect the downstream signaling pathways affected by ROCK2 inhibition that contribute to cell motility.
-
Drug discovery: Utilize this compound as a reference compound in screens for novel inhibitors of cell migration and invasion.
Quantitative Data Summary
While specific quantitative data for the effect of this compound on cancer cell migration and invasion is not extensively published, the following table provides a template for how such data can be structured. Researchers are encouraged to generate dose-response curves to determine the optimal concentration for their specific cell line and experimental conditions.
| Cell Line | Assay Type | This compound Concentration | % Inhibition of Migration/Invasion (Mean ± SD) | IC50 |
| e.g., MDA-MB-231 | Wound Healing | e.g., 1 nM | Data to be determined | Data to be determined |
| e.g., 10 nM | Data to be determined | |||
| e.g., 100 nM | Data to be determined | |||
| e.g., A549 | Transwell Invasion | e.g., 1 nM | Data to be determined | Data to be determined |
| e.g., 10 nM | Data to be determined | |||
| e.g., 100 nM | Data to be determined |
Signaling Pathway
The Rho/ROCK signaling pathway is a central regulator of actin-myosin contractility and, consequently, cell motility.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to assess collective cell migration in a two-dimensional context.
Caption: Workflow for the wound healing assay.
Detailed Methodology:
-
Cell Seeding:
-
Plate cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Creating the Wound:
-
Once the cells have formed a confluent monolayer, use a sterile p200 pipette tip to create a straight scratch across the center of the well.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any detached cells and debris.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in the appropriate cell culture medium. A starting concentration range of 1 nM to 1 µM is recommended. A vehicle control (e.g., DMSO) should be included.
-
Add the media containing the different concentrations of this compound or vehicle control to the respective wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture an initial image of the wound in each well using a phase-contrast microscope at 4x or 10x magnification. This will serve as the T=0 time point.
-
Place the plate back in the incubator and acquire images of the same fields at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ), measure the area of the wound at each time point for all treatment groups.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at T=0 - Area at T=x) / Area at T=0 ] * 100
-
Plot the percentage of wound closure against time for each concentration of this compound to visualize the inhibitory effect on cell migration.
-
Transwell Migration and Invasion Assays
These assays provide a quantitative measure of cell motility and invasiveness through a porous membrane, with the invasion assay including an additional layer of extracellular matrix (ECM).
Troubleshooting & Optimization
SR-3677 Technical Support Center: Solubility and Stock Solution Preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of SR-3677 and the preparation of stock solutions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][2] It is a potent organic solvent capable of dissolving both polar and nonpolar compounds.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound varies significantly across different solvents. A summary of known solubility data is provided in the table below. Please note that for some solvents, the data indicates the minimum concentration at which the compound is soluble, and the saturation point may be higher.
Q3: Is this compound soluble in aqueous solutions like water or PBS?
A3: The free base form of this compound is poorly soluble in aqueous solutions. However, the dihydrochloride salt of this compound is soluble in water up to 100 mM.[3] For experiments requiring an aqueous environment, using the dihydrochloride salt is recommended. If you are working with the free base, a common method for preparing a working solution for in vivo studies involves first dissolving the compound in DMSO and then serially diluting it in a vehicle containing agents like PEG300 and Tween-80.[2]
Q4: How should I store my this compound stock solution?
A4: It is recommended to store stock solutions of this compound in tightly sealed vials at -20°C or -80°C.[1][2] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. Under these conditions, the stock solution can be stable for several months.[1]
Q5: My this compound is not dissolving completely. What can I do?
A5: If you encounter difficulty in dissolving this compound, you can try gently warming the solution to 37°C and using an ultrasonic bath to aid in dissolution.[1] Ensure that the solvent is of high purity and anhydrous, as the presence of water can affect solubility.
Solubility Data
The following table summarizes the known solubility of this compound and its dihydrochloride salt in various solvents.
| Compound Form | Solvent | Solubility |
| This compound (Free Base) | DMSO | ≥ 43 mg/mL (≥ 105.28 mM)[1], 100 mg/mL (244.83 mM)[2] |
| This compound dihydrochloride | Water | Soluble to 100 mM[3] |
| This compound dihydrochloride | DMSO | Soluble to 100 mM[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required amount of this compound and DMSO. The molecular weight of this compound is 408.45 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.08 mg of this compound.
-
Weigh out the calculated amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
If the compound does not fully dissolve, gently warm the vial to 37°C and sonicate in an ultrasonic bath for a few minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an this compound Formulation for In Vivo Studies
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure: This protocol is for preparing a 2.5 mg/mL solution.[2]
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
In a separate sterile tube, add the required volumes of each solvent in the following order, mixing thoroughly after each addition:
-
10% DMSO (from your concentrated stock)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of the final formulation, you would add:
-
100 µL of 25 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Vortex the final solution thoroughly. This will result in a clear solution with a solubility of ≥ 2.5 mg/mL (6.12 mM).[2]
Troubleshooting Guide
Issue: this compound precipitates out of solution when added to my aqueous cell culture medium.
This is a common issue known as "solvent shock," which occurs when a compound dissolved in a highly organic solvent is rapidly diluted into an aqueous environment.
Solutions:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration in your cell culture medium of less than 0.5%, as higher concentrations can be toxic to cells.
-
Slow, dropwise addition: While gently swirling or vortexing the cell culture medium, add the this compound stock solution drop by drop. This allows for more gradual mixing and can prevent immediate precipitation.
-
Pre-dilution in media: Prepare an intermediate dilution of the this compound stock in a small volume of warm (37°C) cell culture medium before adding it to the final culture volume.
-
Use the dihydrochloride salt: If compatible with your experimental design, using the water-soluble this compound dihydrochloride salt can eliminate this issue.[3]
Issue: My stored stock solution appears cloudy or has visible precipitate.
Solutions:
-
Warm and sonicate: Before use, allow the vial to equilibrate to room temperature and then gently warm it to 37°C.[1] A brief sonication may help to redissolve any precipitate.
-
Check for solvent evaporation: Ensure that the vial is tightly sealed to prevent solvent evaporation, which would increase the compound concentration and potentially lead to precipitation.
-
Avoid repeated freeze-thaw cycles: Aliquoting the stock solution into single-use volumes is crucial to maintain its integrity.
Visualizations
Caption: Workflow for preparing an this compound stock solution.
Caption: Troubleshooting logic for this compound precipitation issues.
References
SR-3677 Technical Support Center: Stability in DMSO and Culture Media
This technical support center provides guidance on the stability of the ROCK-II inhibitor, SR-3677, in common laboratory solvents and media. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to 100 mg/mL. For in vivo applications, a common formulation involves a multi-step dilution into a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q2: How should I store this compound powder and its DMSO stock solutions?
A2: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years. In solvent, this compound stock solutions in DMSO should be stored at -80°C for up to 2 years, or at -20°C for up to 1 year. To minimize degradation from freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What factors can affect the stability of this compound in my DMSO stock solution?
A3: Several factors can influence the stability of compounds dissolved in DMSO. While most compounds are stable in DMSO, potential causes of degradation include:
-
Water Content: The presence of water in DMSO can lead to hydrolysis of susceptible compounds. It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to atmospheric moisture.
-
Oxygen: Although less common, some compounds can be susceptible to oxidation.
-
Temperature: Storing at the recommended low temperatures (-20°C or -80°C) is critical to slow down potential degradation.
-
Light Exposure: While not specifically documented for this compound, light can degrade some small molecules. It is good practice to store stock solutions in amber vials or otherwise protected from light.
Q4: My experimental results with this compound are inconsistent. Could stability in culture media be the issue?
A4: Yes, inconsistent results, especially in longer-term cell culture experiments, can be a sign of compound instability in the culture medium. Several factors within the culture medium can affect the stability of a small molecule like this compound:
-
pH: The pH of the culture medium can change over time, especially with cell growth, and this can affect the stability of pH-sensitive compounds.
-
Temperature: Prolonged incubation at 37°C can lead to the degradation of some compounds.
-
Media Components: Certain components in the culture medium, such as cysteine and some metal ions (e.g., iron), can react with and degrade small molecules.
-
Serum Proteins: If you are using a serum-containing medium, this compound may bind to serum proteins, reducing its effective concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of this compound activity over time in a multi-day experiment. | Degradation of this compound in the culture medium at 37°C. | Perform a stability study of this compound in your specific culture medium at 37°C over the time course of your experiment. If degradation is observed, consider replenishing the compound with fresh media at regular intervals. |
| Inconsistent results between different batches of DMSO stock solution. | Degradation of the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, moisture contamination). | Prepare fresh stock solutions from the powder form. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. Ensure the use of anhydrous DMSO and proper storage conditions. |
| Lower than expected potency of this compound in cell-based assays. | 1. Inaccurate initial concentration of the stock solution.2. Binding of this compound to serum proteins in the culture medium.3. Degradation of the compound upon dilution into aqueous culture medium. | 1. Verify the concentration of your stock solution using a spectrophotometer or another quantitative method.2. If using serum, consider reducing the serum percentage or switching to a serum-free medium if your cell line permits. Alternatively, you may need to increase the concentration of this compound to compensate for protein binding.3. Assess the stability of this compound in the final culture medium immediately after dilution. |
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in DMSO or various culture media over extended periods and at different temperatures. The following table provides the manufacturer's general storage recommendations. To obtain precise stability data for your specific experimental conditions, it is highly recommended to perform the stability assessment protocol outlined below.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 2 years |
| -20°C | 1 year |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time at various temperatures.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Amber glass vials
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a desired concentration (e.g., 10 mM).
-
Aliquot: Dispense aliquots of the stock solution into multiple amber glass vials.
-
Storage Conditions: Store the vials at different temperatures:
-
-80°C (as a control)
-
-20°C
-
4°C
-
Room Temperature (as an accelerated degradation condition)
-
-
Time Points: At designated time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months), retrieve one vial from each storage temperature.
-
Analysis: Analyze the concentration and purity of this compound in each sample using a validated HPLC or LC-MS method.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial time point (t=0) to determine the percentage of the compound remaining.
Protocol 2: Assessing the Stability of this compound in Culture Media
This protocol is designed to evaluate the stability of this compound in your specific cell culture medium under standard incubation conditions.
Materials:
-
This compound DMSO stock solution
-
Your specific cell culture medium (with or without serum, as used in your experiments)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Samples: In sterile tubes or a plate, dilute the this compound DMSO stock solution into your pre-warmed culture medium to the final working concentration used in your experiments. Include a control with medium and DMSO only.
-
Incubation: Incubate the samples at 37°C in a CO₂ incubator.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect an aliquot from the samples.
-
Sample Processing: Immediately after collection, stop any potential further degradation by freezing the samples at -80°C or by immediate extraction with a suitable organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent this compound compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.
Visualizations
ROCK Signaling Pathway
This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction.
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for determining the stability of this compound in either DMSO or culture media.
Caption: General workflow for assessing the stability of this compound.
Optimizing SR-3677 Working Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of SR-3677, a potent and selective ROCK-II inhibitor. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported working concentrations to facilitate successful experimentation.
Quick Facts: this compound
| Property | Value | Source |
| Primary Target | ROCK-II | [1][2] |
| IC50 (ROCK-II) | ~3 nM | [1][2] |
| Secondary Target | ROCK-I | [1][2] |
| IC50 (ROCK-I) | 56 nM | [1][2] |
| Solubility | DMSO (≥ 43 mg/mL), Water (to 100 mM) | [3][4] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. | [5] |
I. Troubleshooting Guide
This section addresses common issues encountered during the optimization of this compound working concentration.
Q1: I am not observing the expected inhibitory effect of this compound on my target pathway. What should I do?
Possible Causes and Solutions:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type and experimental conditions.
-
Solution: Perform a dose-response experiment starting from a low nanomolar range up to the low micromolar range (e.g., 1 nM to 10 µM) to determine the optimal concentration. A concentration of 0.5 µM has been shown to be effective for inducing Parkin recruitment in HeLa and HEK293 cells.[6]
-
-
Incorrect Reagent Preparation or Storage: Improper handling of this compound can lead to its degradation.
-
Solution: Ensure that the compound is dissolved in an appropriate solvent (e.g., DMSO) and stored at the recommended temperature (-20°C or -80°C for stock solutions).[5] Avoid repeated freeze-thaw cycles.
-
-
Cell Line Specificity: The expression and activity of ROCK isoforms can vary between cell lines, influencing their sensitivity to this compound.
-
Solution: Verify the expression of ROCK-II in your cell line of interest. Consider using a positive control cell line known to be responsive to ROCK inhibitors.
-
-
Assay-Specific Issues: The readout of your assay may not be sensitive enough to detect the effects of this compound.
-
Solution: Ensure your assay is validated and optimized. For Western blotting, confirm the quality of your antibodies and the inclusion of phosphatase inhibitors in your lysis buffer to preserve phosphorylation states of downstream targets like Myosin Light Chain (MLC).
-
Q2: I am observing significant cytotoxicity or unexpected morphological changes in my cells after treatment with this compound. What could be the reason?
Possible Causes and Solutions:
-
High Concentration: The concentration of this compound may be too high, leading to off-target effects or general toxicity.
-
Solution: Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or resazurin) to determine the cytotoxic concentration range for your specific cell line.
-
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in your final culture medium may be too high.
-
Solution: Ensure the final concentration of the solvent is at a non-toxic level, typically below 0.5%.[7]
-
-
On-Target Toxicity: Inhibition of the ROCK pathway can lead to changes in cell adhesion and morphology.
-
Solution: These morphological changes can be an indicator of on-target activity. Monitor these changes as part of your dose-response analysis. If the changes are detrimental to your experiment, consider reducing the treatment duration or concentration.
-
-
Off-Target Effects: Although this compound is highly selective, at high concentrations, it may inhibit other kinases.[8]
-
Solution: Use the lowest effective concentration determined from your dose-response experiments to minimize potential off-target effects.
-
Q3: The results of my experiments with this compound are inconsistent. How can I improve reproducibility?
Possible Causes and Solutions:
-
Variable Experimental Conditions: Inconsistencies in cell density, passage number, or treatment duration can lead to variable results.
-
Solution: Standardize your experimental protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Use cells within a narrow passage number range and maintain a consistent treatment duration.
-
-
Reagent Instability: As mentioned, improper storage of this compound can affect its activity.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II).[1][2] It functions by competing with ATP for the kinase domain of ROCK-II, thereby preventing the phosphorylation of its downstream substrates.[9] The ROCK signaling pathway is a crucial regulator of the actin cytoskeleton, and its inhibition affects various cellular processes, including cell adhesion, migration, contraction, and proliferation.[3]
Q2: What is a good starting concentration for this compound in cell-based assays?
Based on its IC50 value of ~3 nM for ROCK-II, a good starting point for in vitro experiments is in the low to mid-nanomolar range. However, the optimal concentration can vary significantly depending on the cell type and the specific biological question. A dose-response experiment is always recommended. For example, a concentration of 0.5 µM was found to be effective for promoting mitophagy in HeLa cells.[6] In an ex vivo model using porcine eyes, a higher concentration of 25 µM was used to study aqueous humor outflow.[10]
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO and water.[3][4] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain its stability.[5] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is minimal and non-toxic to your cells.
Q4: How can I confirm that this compound is active in my experimental system?
A common way to confirm the activity of this compound is to measure the phosphorylation status of a known downstream target of ROCK. A well-established substrate is Myosin Light Chain 2 (MLC2). Treatment with an effective concentration of this compound should lead to a decrease in the level of phosphorylated MLC2 (p-MLC2), which can be detected by Western blotting.
Q5: Are there any known off-target effects of this compound?
This compound has been shown to have a high degree of selectivity for ROCK-II. In a screening against 353 kinases, it showed a low off-target hit rate of 1.4%.[8] However, like any kinase inhibitor, the potential for off-target effects increases with concentration. Therefore, it is crucial to use the lowest effective concentration possible and to include appropriate controls in your experiments.
III. Data Presentation
Table 1: Reported Working Concentrations of this compound
| Cell Line/System | Assay | Effective Concentration | Reference |
| HeLa | Mitophagy (Parkin recruitment) | 0.5 µM | [6] |
| HEK293 | Mitophagy (Parkin recruitment) | 0.5 µM | [6] |
| A7r5 (rat aortic smooth muscle) | Inhibition of myosin light chain bisphosphorylation | IC50 = 3.5 nM | [1] |
| Porcine Eyes (ex vivo) | Aqueous humor outflow | 25 µM | [10] |
IV. Experimental Protocols
A. General Protocol for Determining Optimal this compound Concentration using a Cell Viability Assay
This protocol provides a general guideline for determining the cytotoxic concentration of this compound in a specific cell line using a resazurin-based viability assay.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and a vehicle control with the same final DMSO concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
B. Protocol for Western Blot Analysis of Phosphorylated Myosin Light Chain 2 (p-MLC2)
This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of MLC2.
Materials:
-
This compound
-
Your cell line of interest
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-MLC2 (Ser19) and anti-MLC2 or a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLC2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against total MLC2 or a loading control to confirm equal protein loading.
-
V. Mandatory Visualizations
Figure 1. ROCK signaling pathway and the inhibitory action of this compound.
Figure 2. Experimental workflow for optimizing this compound working concentration.
Figure 3. Troubleshooting decision tree for this compound experiments.
References
- 1. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. bio-rad.com [bio-rad.com]
- 5. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing SR-3677 Cytotoxicity in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals using SR-3677, a potent and selective ROCK inhibitor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to cytotoxicity and help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It exhibits greater selectivity for ROCK2 over ROCK1. The ROCK signaling pathway is a critical regulator of various cellular functions, including cell adhesion, migration, proliferation, and apoptosis, primarily through its effects on the actin cytoskeleton. By inhibiting ROCK, this compound can modulate these processes.
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound is approximately 3 nM for ROCK2 and 56 nM for ROCK1 . It is important to note that the effective concentration in cell-based assays may be higher and is cell-line dependent.
Q3: Is this compound expected to be cytotoxic?
The cytotoxic potential of this compound is cell-type dependent and related to the cell's reliance on the ROCK signaling pathway for survival and proliferation. While some studies have shown that ROCK inhibitors can protect certain cell types from apoptosis, others have demonstrated that they can induce cell death, particularly in cancer cell lines that are dependent on ROCK signaling for survival. Therefore, it is crucial to determine the cytotoxic profile of this compound in your specific cell line of interest.
Q4: What are the common signs of this compound-induced cytotoxicity in cell culture?
Common visual indicators of cytotoxicity include:
-
Morphological changes: Cells may become rounded, shrink, or detach from the culture surface.
-
Reduced cell density: A noticeable decrease in the number of viable cells compared to a vehicle-treated control.
-
Increased cell debris: An accumulation of floating dead cells and cellular fragments in the culture medium.
-
Decreased metabolic activity: Reduced signal in metabolic assays such as MTT or resazurin-based assays.
-
Increased membrane permeability: Increased signal in assays that measure the release of intracellular components, such as the LDH assay.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue/Question | Potential Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed at all tested concentrations. | 1. Inappropriate Concentration Range: The tested concentrations may be too high for your specific cell line. | 1. Perform a Dose-Response Curve: Test a wider range of this compound concentrations, starting from a low nanomolar range and extending to the micromolar range, to determine the IC50 value for cytotoxicity in your cell line. |
| 2. High Cellular Sensitivity: Your cell line may be particularly sensitive to the inhibition of the ROCK pathway. | 2. Test Multiple Cell Lines: If possible, use a panel of cell lines to identify a model that is less sensitive to this compound's cytotoxic effects while still allowing you to study its on-target effects. | |
| 3. Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity, especially at higher concentrations. | 3. Conduct a Solvent Control Experiment: Treat cells with the highest concentration of the solvent used in your experiment to ensure it is not the source of the observed toxicity. Aim to keep the final solvent concentration below 0.5% (v/v). | |
| 4. Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to non-specific toxicity. | 4. Confirm On-Target Effect: Use a downstream biomarker of ROCK activity (e.g., phosphorylation of Myosin Light Chain 2) to confirm that the observed effects are occurring at concentrations that inhibit ROCK. | |
| Inconsistent or non-reproducible cytotoxicity results. | 1. Compound Instability: this compound may be unstable in your culture medium over the duration of the experiment. | 1. Prepare Fresh Solutions: Prepare fresh working dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions. |
| 2. Cell Culture Variability: Inconsistent cell seeding density, passage number, or confluency can lead to variable results. | 2. Standardize Cell Culture Conditions: Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for each experiment. | |
| 3. Assay Variability: The chosen cytotoxicity assay may have inherent variability or may not be suitable for your experimental endpoint. | 3. Use Appropriate Assay Controls: Include positive (a known cytotoxic agent) and negative (vehicle) controls in every assay to normalize the data and ensure the assay is performing correctly. | |
| No significant cytotoxicity observed, even at high concentrations. | 1. Low Cellular Dependence on ROCK Signaling: Your cell line may not heavily rely on the ROCK pathway for survival. | 1. Confirm Target Engagement: Even in the absence of cytotoxicity, it is important to confirm that this compound is inhibiting its target at the concentrations used. Measure the effect on a downstream marker of ROCK activity. |
| 2. Insufficient Incubation Time: The duration of exposure to this compound may not be long enough to induce a cytotoxic response. | 2. Perform a Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to determine if cytotoxicity is time-dependent. | |
| 3. Compound Precipitation: this compound may be precipitating out of the culture medium at higher concentrations. | 3. Check Solubility: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider using a different solvent or a lower concentration range. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol outlines a method to determine the concentration of this compound that inhibits the metabolic activity of a cell population by 50%.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a serial dilution to cover a wide concentration range (e.g., 1 nM to 100 µM). Include a vehicle-only control.
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound to the cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Assay: Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH in the collected supernatants.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release induced by cell lysis).
Visualizing Key Pathways and Workflows
To aid in understanding the experimental process and the underlying biology, the following diagrams have been generated.
Caption: A standard workflow for assessing the cytotoxicity of this compound.
Caption: A logical guide for troubleshooting high cytotoxicity.
Caption: The inhibitory effect of this compound on the ROCK signaling pathway.
Troubleshooting Inconsistent Results with SR-3677: A Technical Guide
Researchers utilizing SR-3677, a potent and selective ROCK2 inhibitor, may occasionally encounter variability in their experimental outcomes. This guide provides a structured approach to troubleshooting, along with detailed experimental protocols and an overview of the relevant signaling pathways to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibitory effects of this compound in our cell-based assays. What are the potential causes?
A1: Inconsistent results with this compound can stem from several factors:
-
Compound Stability and Handling: this compound dihydrochloride should be stored desiccated at room temperature in the continental US, though storage conditions may vary elsewhere.[1] It is crucial to refer to the Certificate of Analysis for specific storage recommendations. Improper storage can lead to degradation of the compound.
-
Solubility: While soluble in water and DMSO up to 100 mM, ensuring complete solubilization before use is critical.[2][3] We recommend preparing fresh dilutions for each experiment from a concentrated stock.
-
Cell Line Variability: The expression levels of ROCK1 and ROCK2 can vary between cell lines, influencing the observed potency of this compound.
-
Optimal Concentration and Incubation Time: The effective concentration can be cell-type dependent. A dose-response experiment is recommended to determine the optimal concentration for your specific model. For example, in HeLa cells, a concentration of 0.5 µM was found to achieve the maximal effect for enhancing Parkin recruitment to damaged mitochondria.[4] Incubation times should also be optimized based on the specific downstream readout.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with a higher selectivity for ROCK2 over ROCK1.[1][2][3] ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton, cell polarity, and motility. By inhibiting ROCK, this compound can influence these cellular processes.
Q3: How does this compound relate to the TGF-β signaling pathway?
A3: While this compound's primary targets are ROCK1 and ROCK2, there is a connection to the TGF-β signaling pathway. The TGF-β pathway is a key regulator of cell proliferation, differentiation, and migration.[5][6] TGF-β signaling often involves the phosphorylation of SMAD proteins (SMAD2 and SMAD3)[5][6][7]. Crosstalk between the ROCK and TGF-β pathways has been reported, and researchers may use this compound to investigate these interactions.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (ROCK1) | 56 nM | [1][2][3] |
| IC50 (ROCK2) | 3 nM | [1][2][3] |
| Solubility | Up to 100 mM in Water and DMSO | [2][3] |
| Storage | Desiccate at Room Temperature | [2] |
| Molecular Weight | 481.37 g/mol (dihydrochloride) | [2] |
Experimental Protocols
General Guidelines for Handling this compound
-
Reconstitution: For a 10 mM stock solution, dissolve 4.81 mg of this compound dihydrochloride in 1 mL of sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your desired cell culture medium for each experiment.
Western Blot for Phospho-SMAD3 (p-SMAD3)
This protocol is a general guideline for assessing the downstream effects on the TGF-β pathway.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at the desired concentrations for the optimized incubation time. Include a positive control (e.g., TGF-β treatment) and a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-SMAD3 (Ser423/425) overnight at 4°C.[8][9][10][11][12] Use a total SMAD3 antibody as a loading control on a separate blot or after stripping.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizing Key Processes
This compound Signaling Pathway
Caption: this compound inhibits ROCK1 and ROCK2, affecting downstream cytoskeletal organization.
Troubleshooting Workflow for Inconsistent Results
Caption: A stepwise guide to troubleshooting inconsistent experimental outcomes with this compound.
Experimental Workflow for p-SMAD3 Western Blot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | CAS:1072959-67-1 | Rho Kinase (ROCK-II) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-SMAD3 (Ser423, Ser425) Polyclonal Antibody (600-401-919) [thermofisher.com]
- 9. Phospho-SMAD3 (Ser423/425) (C25A9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-SMAD3 (Ser423, Ser425) Polyclonal Antibody (44-246G) [thermofisher.com]
- 11. ABclonal [abclonal.com]
- 12. bosterbio.com [bosterbio.com]
Navigating SR-3677 Experiments: A Guide to Avoiding Artifacts
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information to mitigate experimental artifacts when working with the selective ROCK inhibitor, SR-3677. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), with a higher selectivity for ROCK-II over ROCK-I.[1][2] Its primary mechanism of action is to block the catalytic activity of ROCK proteins, which are key regulators of the actin cytoskeleton. This inhibition affects various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.
Q2: What are the recommended solvents and storage conditions for this compound?
This compound dihydrochloride is soluble in water and DMSO up to 100 mM.[2] For long-term storage, it is recommended to store the compound resuspended in water at -80°C.[3] When preparing stock solutions, ensure the compound is fully dissolved before further dilution into cell culture media or other experimental buffers.
Q3: What is the optimal concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. For example, in SH-SY5Y cells, concentrations up to 4 µM did not adversely affect cell viability.[4] In other studies, maximal effects on Parkin recruitment to damaged mitochondria were observed at 0.5 µM.[4] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental system.
Q4: Are there known off-target effects of this compound?
While this compound is described as a highly selective ROCK inhibitor, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations.[3][5] The primary known targets are ROCK-I and ROCK-II. To minimize the risk of off-target effects, it is recommended to use the lowest effective concentration determined from a dose-response study and to include appropriate controls.
Troubleshooting Guide
| Observed Issue | Potential Cause (Artifact) | Recommended Action |
| Unexpected changes in cell morphology (e.g., rounding, detachment) | On-target ROCK inhibition effect. ROCK kinases are crucial for maintaining cytoskeletal structure and cell adhesion. Inhibition by this compound can lead to significant morphological changes that may be misinterpreted as toxicity. | 1. Dose-Response: Perform a detailed dose-response experiment to distinguish between specific phenotypic changes and general cytotoxicity. 2. Time-Course: Analyze morphological changes at different time points to understand the kinetics of the effect. 3. Control Compound: Use an inactive analog or a structurally different ROCK inhibitor to confirm that the observed phenotype is due to ROCK inhibition. 4. Rescue Experiment: If possible, perform a rescue experiment by overexpressing a downstream effector of ROCK to see if the phenotype can be reversed. |
| High variability in experimental replicates | Inconsistent compound activity or precipitation. this compound, like many small molecules, can precipitate out of solution, especially at high concentrations or in certain media formulations. | 1. Solubility Check: Visually inspect your final working solution for any signs of precipitation. 2. Fresh Dilutions: Prepare fresh dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 3. Vehicle Control: Ensure your vehicle control (e.g., water or DMSO) is added at the same final concentration to all wells. |
| Discrepancy between expected and observed results based on literature | Cell-type specific responses or different experimental conditions. The cellular context, including the expression levels of ROCK isoforms and downstream effectors, can significantly influence the response to this compound. | 1. Cell Line Characterization: Confirm the expression of ROCK1 and ROCK2 in your cell line. 2. Protocol Alignment: Carefully compare your experimental protocol (cell density, treatment duration, media components) with the cited literature. 3. Positive Controls: Include a well-characterized ROCK inhibitor (e.g., Fasudil) as a positive control to validate your assay.[3] |
| Apparent toxicity at concentrations reported as non-toxic | Underlying cellular stress or compromised cell health. Cells that are stressed due to factors like high passage number, mycoplasma contamination, or suboptimal culture conditions may be more sensitive to drug treatment. | 1. Cell Health Monitoring: Regularly check cell viability using methods like Trypan Blue exclusion or a live/dead cell stain. 2. Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination. 3. Passage Number: Use cells within a consistent and low passage number range for all experiments. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| ROCK-I | 56 |
| ROCK-II | 3 |
| Source: MedChemExpress, R&D Systems[1][2] |
Table 2: Effective Concentrations of this compound in Published Studies
| Cell Line / Organism | Concentration | Observed Effect | Reference |
| SH-SY5Y | 4 µM | No adverse effect on cell viability | [4] |
| SH-SY5Y | 0.5 µM | Maximal Parkin recruitment to damaged mitochondria | [4] |
| Drosophila melanogaster | 1 mM (in feed) | Improved survival and locomotor ability in a Parkinson's model | [4] |
Experimental Protocols
Key Experiment: Assessing this compound-Mediated Cytotoxicity and Parkin Recruitment in SH-SY5Y Cells
This protocol is a composite based on methodologies described in the literature.[4]
1. Cell Culture and Differentiation:
- Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.
- For differentiation, seed cells at a density of 2 x 10⁴ cells/cm² and treat with 10 µM retinoic acid for 5-7 days.
2. This compound Treatment for Viability Assay:
- Prepare a 10 mM stock solution of this compound dihydrochloride in sterile water.
- Seed differentiated SH-SY5Y cells in a 96-well plate.
- The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 10 µM) for 24 hours. Include a vehicle-only control.
- Assess cell viability using an ATP-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
3. Parkin Recruitment Assay (Immunofluorescence):
- Seed differentiated SH-SY5Y cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin) on glass coverslips.
- Pre-treat cells with the desired concentration of this compound (e.g., 0.5 µM) or vehicle for 2-17 hours.
- Induce mitochondrial damage by adding a mitochondrial uncoupler like CCCP (10 µM) for 1-2 hours.
- Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and counterstain with a mitochondrial marker (e.g., MitoTracker™ Red CMXRos) and a nuclear stain (e.g., DAPI).
- Image the cells using a fluorescence microscope and quantify the co-localization of YFP-Parkin with the mitochondrial marker.
Visualizations
Caption: Mechanism of this compound action on the ROCK signaling pathway.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Inhibitors of Rho kinases (ROCK) induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells | eLife [elifesciences.org]
- 4. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SR-3677 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in assays involving the ROCK inhibitor, SR-3677.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinases, ROCK-I and ROCK-II.[1] Its primary mechanism of action is to block the catalytic activity of these kinases, which play a crucial role in regulating cellular processes such as cytoskeletal dynamics, cell migration, and smooth muscle contraction.[2]
Q2: What are the common cell-based assays in which this compound is used?
This compound is utilized in a variety of cell-based assays to investigate its effects on cellular pathways. Common applications include:
-
Autophagy and Mitophagy Assays: To study the role of ROCK inhibition in cellular degradation and recycling processes.[1]
-
TGF-β/Smad Signaling Pathway Analysis: To investigate the interplay between ROCK signaling and the TGF-β pathway, often by measuring the phosphorylation of SMAD proteins.
-
Cytoskeletal and Cell Migration Assays: To assess the impact of ROCK inhibition on actin filament organization, cell morphology, and cell motility.
-
Endothelial Permeability Assays: To determine the effect of this compound on the barrier function of endothelial cells.
-
Myosin Light Chain (MLC) Phosphorylation Assays: As a direct readout of ROCK activity.[3][4]
Q3: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound are approximately 56 nM for ROCK-I and 3 nM for ROCK-II, demonstrating its high potency and selectivity for ROCK-II.[1][3][4]
Q4: How can I determine the optimal concentration of this compound for my specific cell-based assay?
The optimal concentration of this compound can vary depending on the cell type, assay duration, and the specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration. For example, in studies on Parkin recruitment, the maximal effect of this compound was achieved at 0.5 µM.[1]
Q5: Are there any known off-target effects of this compound?
This compound has been shown to have a low off-target hit rate against a large panel of kinases.[3][4] However, as with any small molecule inhibitor, it is crucial to consider potential off-target effects. Control experiments, such as using a structurally different ROCK inhibitor or a negative control compound, can help validate that the observed effects are due to ROCK inhibition.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound, focusing on improving the signal-to-noise ratio.
Issue 1: Weak or No Signal in Western Blot for Phosphorylated Proteins (e.g., pSMAD2/3)
A weak or absent signal for phosphorylated proteins is a common issue that can obscure the effects of this compound treatment.
| Possible Cause | Recommended Solution |
| Low abundance of target protein | Increase the amount of protein loaded per well (a minimum of 15 µg is recommended). Consider enriching for the target protein through immunoprecipitation.[5] |
| Inefficient protein transfer | Verify successful transfer using a reversible stain like Ponceau S. Optimize transfer conditions (time, voltage) for your specific protein of interest.[6] |
| Suboptimal antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[5][7] |
| Inactive or degraded antibody | Ensure proper storage of antibodies and avoid repeated freeze-thaw cycles. Use a fresh aliquot of antibody.[8] |
| Protein degradation | Always include protease and phosphatase inhibitors in your lysis buffer.[6][9] |
| Insufficient this compound activity | Confirm the optimal concentration and incubation time for this compound in your cell line. Ensure the compound has not degraded. |
Issue 2: High Background in Immunofluorescence Assays
High background can mask the specific signal, making it difficult to interpret the localization and intensity of the target protein.
| Possible Cause | Recommended Solution |
| Autofluorescence of cells or medium | Use phenol red-free media. If cell autofluorescence is high, consider using a different fluorophore with a longer wavelength.[10] |
| Non-specific antibody binding | Increase the duration and number of wash steps. Optimize the concentration of primary and secondary antibodies. Ensure the blocking buffer is appropriate and incubate for an adequate time.[11][12][13] |
| Over-fixation of cells | Reduce the fixation time. For some antibodies, a different fixation method (e.g., methanol vs. formaldehyde) may be preferable.[11][14] |
| Secondary antibody cross-reactivity | Run a secondary antibody-only control to check for non-specific binding. Use a secondary antibody raised against the host species of the primary antibody.[11][13] |
| Cells drying out during staining | Ensure the sample remains covered with liquid throughout the staining procedure.[11][14] |
Issue 3: Variability and Poor Reproducibility in Cell-Based Assays
Inconsistent results can arise from several factors related to experimental setup and execution.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding density | Ensure a homogenous cell suspension and accurate cell counting before seeding. Allow plates to sit at room temperature for a short period before incubation to promote even cell distribution. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile buffer or media to maintain humidity. |
| Cell health and viability issues | Monitor cell health and viability throughout the experiment. Ensure optimal cell culture conditions (temperature, CO2, humidity). |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery. |
| This compound solubility and stability | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability.[3] |
Experimental Protocols
Protocol 1: Western Blotting for pSMAD2/3
This protocol outlines the steps for detecting changes in SMAD2/3 phosphorylation in response to this compound treatment.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the determined incubation time. Include a vehicle control (e.g., DMSO).
-
If applicable, stimulate the cells with a TGF-β ligand to induce SMAD phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-SMAD2/3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total SMAD2/3 or a loading control like GAPDH or β-actin.
-
Protocol 2: Immunofluorescence for Protein Localization
This protocol describes the steps for visualizing the subcellular localization of a target protein following this compound treatment.
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a multi-well plate.
-
Treat cells with this compound and appropriate controls as described in the Western Blotting protocol.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific binding sites with a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium, which may contain a nuclear counterstain like DAPI.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Caption: General experimental workflow for this compound assays.
Caption: Troubleshooting logic for low signal-to-noise ratio.
Caption: Simplified TGF-β/Smad and ROCK signaling pathways.
References
- 1. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. You are being redirected... [prosci-inc.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. ibidi.com [ibidi.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. m.youtube.com [m.youtube.com]
SR-3677 incubation time optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of SR-3677, a potent and selective ROCK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Its mechanism of action is to competitively inhibit the ATP-binding site of ROCK2, thereby preventing the phosphorylation of its downstream substrates. This leads to the modulation of various cellular processes, including actin cytoskeleton organization, cell migration, and smooth muscle contraction.
Q2: What are the IC50 values of this compound for ROCK1 and ROCK2?
A2: this compound exhibits high selectivity for ROCK2. The reported IC50 values are approximately 3 nM for ROCK2 and 56 nM for ROCK1, demonstrating over 18-fold selectivity for ROCK2.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically soluble in DMSO and water. For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light and moisture. For stock solutions, aliquoting and storing at -80°C is advisable to avoid repeated freeze-thaw cycles.
Q4: What are the common cellular applications of this compound?
A4: this compound is widely used in cell biology research to investigate the role of ROCK2 in various processes, including:
-
Cell migration and invasion
-
Actin cytoskeleton dynamics and stress fiber formation
-
Regulation of smooth muscle contraction
-
Neurite outgrowth and neuronal signaling
-
Autophagy and mitophagy.[1]
Incubation Time Optimization
Optimizing the incubation time of this compound is critical for achieving the desired biological effect while minimizing off-target effects and cytotoxicity. The optimal time can vary depending on the cell type, the concentration of this compound, and the specific assay being performed.
General Recommendations:
-
Short-term incubation (1-6 hours): Often sufficient to observe effects on the actin cytoskeleton and phosphorylation of direct ROCK2 substrates like Myosin Light Chain (MLC) and Cofilin. A 2-hour pre-incubation has been used to achieve maximal effect in some studies.[1] Another study reported a 6-hour incubation for immunocytochemistry experiments.
-
Long-term incubation (12-24 hours or longer): May be necessary for assays that measure downstream cellular processes such as cell migration, invasion, or changes in protein expression. A 17-hour pre-incubation has been noted to increase Parkin recruitment to damaged mitochondria.[1]
Quantitative Data on Incubation Times:
The following table summarizes incubation times for ROCK inhibitors from various studies. Note that the optimal time for your specific experiment should be determined empirically.
| Cell Type | Assay | ROCK Inhibitor | Concentration | Incubation Time | Observed Effect |
| HeLa Cells | Parkin Recruitment | This compound | 0.5 µM | 2 hours | Increased Parkin recruitment to damaged mitochondria[1] |
| HeLa Cells | Parkin Recruitment | This compound | 0.5 µM | 17 hours | Increased Parkin recruitment to damaged mitochondria[1] |
| HEK293 GFP Parkin cells | Western Blot | This compound | 0.5 µM | 2 hours | Analysis of Mfn2 and VDAC1 levels[1] |
| SH-SY5Y cells | Western Blot | This compound | 0.5 µM | Not Specified | Analysis of HK2 localization[1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or weak inhibition of ROCK2 activity | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell type or assay. 2. Incorrect incubation time: The incubation time may be too short to observe the desired effect. 3. Inhibitor degradation: Improper storage or handling of this compound may have led to its degradation. | 1. Perform a dose-response curve: Titrate the concentration of this compound to determine the optimal working concentration for your experimental setup. 2. Optimize incubation time: Conduct a time-course experiment (e.g., 1, 2, 4, 8, 12, 24 hours) to identify the optimal incubation period. 3. Ensure proper storage and handling: Store this compound as recommended and prepare fresh stock solutions. |
| High cell toxicity or unexpected off-target effects | 1. Excessive inhibitor concentration: High concentrations of this compound may lead to off-target effects and cytotoxicity. 2. Prolonged incubation time: Long exposure to the inhibitor could be detrimental to cell health. 3. Cell line sensitivity: Some cell lines may be more sensitive to ROCK inhibition. | 1. Lower the concentration: Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Shorten the incubation time: If possible, reduce the incubation time while still achieving the desired on-target effect. 3. Perform viability assays: Use assays like MTT or trypan blue exclusion to assess cell viability at different concentrations and incubation times. 4. Include appropriate controls: Use a less selective ROCK inhibitor (e.g., Y-27632) as a comparator to distinguish ROCK2-specific effects from general ROCK inhibition or off-target effects. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluence, or growth conditions can affect the cellular response. 2. Inconsistent inhibitor preparation: Variations in the preparation of this compound stock solutions can lead to inconsistent final concentrations. 3. Assay variability: Inherent variability in the experimental assay. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range and ensure similar confluence at the time of treatment. 2. Prepare and store inhibitor carefully: Aliquot stock solutions to minimize freeze-thaw cycles and ensure accurate dilution. 3. Include technical and biological replicates: Perform multiple replicates for each experiment to ensure the reproducibility of your results. |
Experimental Protocols
Protocol 1: Wound Healing / Cell Migration Assay
This protocol provides a general guideline for assessing the effect of this compound on cell migration using a wound healing (scratch) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tip or a dedicated wound healing tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once the cells have reached >90% confluency, create a "scratch" or wound in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the cells with sterile PBS to remove any detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or DMSO as a vehicle control.
-
Image Acquisition (Time 0): Immediately after adding the treatment, acquire images of the wound at multiple predefined locations for each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Image Acquisition (Time X): Acquire images of the same wound locations at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point for all conditions. The rate of wound closure can be calculated and compared between the this compound treated and control groups.
Protocol 2: Western Blot for Downstream ROCK2 Targets
This protocol describes how to analyze the phosphorylation status of downstream ROCK2 targets, such as Myosin Light Chain (p-MLC) and Cofilin (p-Cofilin), after treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-MLC, anti-MLC, anti-p-Cofilin, anti-Cofilin, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat the cells with this compound or DMSO for the optimized incubation time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the ROCK2 signaling pathway.
Caption: General experimental workflow for this compound studies.
References
Technical Support Center: Interpreting Unexpected Phenotypes with SR-3677 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with SR-3677, a potent and selective ROCK-II inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It exhibits significantly higher selectivity for ROCK-II over ROCK-I.[1][2] The primary mechanism of action is the inhibition of the ROCK signaling pathway, which is a key regulator of the actin cytoskeleton.[3] This inhibition affects various cellular processes including cell shape, adhesion, migration, and contraction.
Q2: What are the expected phenotypes of this compound treatment?
Based on its ROCK inhibition activity, this compound is expected to induce phenotypes such as:
-
Disruption of actin stress fibers and focal adhesions.
-
Inhibition of cell migration and invasion in many cell types.[4]
-
Induction of cell rounding or stellate morphology.[5]
-
Neuroprotection and enhancement of Parkin-mediated mitophagy.
-
Reduction of smooth muscle contraction.[3]
Q3: At what concentration should I use this compound?
The optimal concentration of this compound is cell-type and context-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on the literature, concentrations ranging from the low nanomolar to low micromolar range have been used. For example, in some cell-based assays, maximal effects on Parkin recruitment were observed at 0.5 µM.
Q4: Is this compound known to have off-target effects?
While this compound is a highly selective ROCK inhibitor, like most kinase inhibitors, it may have off-target effects, particularly at higher concentrations. One study noted a low off-target hit rate of 1.4% against a panel of 353 kinases.[2] It is crucial to consider the possibility of off-target effects when interpreting unexpected phenotypes.
Troubleshooting Unexpected Phenotypes
This section addresses specific unexpected phenotypes that may be observed during this compound treatment and provides experimental guides for investigation.
Issue 1: Increased Cell Migration or Invasion
Question: I treated my cancer cells with this compound expecting to see reduced migration, but I am observing an increase in cell migration and invasion. Why is this happening?
Possible Explanations:
-
Paradoxical Effect: In some cancer cell lines, inhibition of the Rho/ROCK pathway can lead to a switch from amoeboid to mesenchymal migration, which can result in increased invasion. This has been observed with other ROCK inhibitors.[6]
-
Activation of Compensatory Pathways: Inhibition of ROCK may lead to the activation of other pro-migratory signaling pathways, such as the Rac1 pathway.[7]
-
Off-Target Effects: At high concentrations, this compound might be inhibiting other kinases that normally suppress migration.
Experimental Troubleshooting Guide:
-
Confirm ROCK Inhibition: Verify that this compound is inhibiting the ROCK pathway in your cells by assessing the phosphorylation status of downstream targets like Myosin Light Chain 2 (MLC2) or Myosin Phosphatase Targeting subunit 1 (MYPT1) via Western blot.
-
Investigate Compensatory Pathways: Examine the activation state of other Rho GTPases like Rac1 and Cdc42 using pull-down assays or Western blotting for their active forms.
-
Cell Migration/Invasion Assay: Utilize a transwell migration or invasion assay to quantify the observed effect.
Detailed Experimental Protocols:
-
Western Blotting for ROCK Pathway Activity: A detailed protocol for Western blotting to assess the phosphorylation of ROCK downstream targets.[8][9][10][11][12]
-
Scratch (Wound Healing) Assay: A method to assess cell migration.[13]
-
Transwell Invasion Assay: A protocol to quantify the invasive potential of cells.[4]
Issue 2: Unexpected Cell Death/Apoptosis
Question: I am observing significant cell death and apoptosis in my cultures at concentrations of this compound where I expect to see neuroprotection or other desired effects. What could be the reason?
Possible Explanations:
-
Cell-Type Specific Apoptosis: Inhibition of ROCK signaling can induce apoptosis in some cell types, such as human airway epithelial cells, by disrupting the actin cytoskeleton.[14]
-
Off-Target Toxicity: At higher concentrations, this compound may inhibit other kinases essential for cell survival.
-
Suboptimal Culture Conditions: Stressed cells due to suboptimal culture conditions (e.g., high cell density, nutrient depletion) may be more susceptible to apoptosis upon drug treatment.[15][16][17][18][19]
Experimental Troubleshooting Guide:
-
Dose-Response and Time-Course Analysis: Perform a detailed dose-response and time-course experiment to determine the concentration and incubation time at which the desired effect is observed without inducing significant cell death.
-
Apoptosis Assays: Confirm and quantify apoptosis using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by Western blotting for cleaved caspases (e.g., Caspase-3, Caspase-7) and PARP.[20][21][22]
-
Optimize Cell Culture Conditions: Ensure cells are healthy and not under stress before and during the experiment.
Detailed Experimental Protocols:
-
Apoptosis Induction and Detection: General guidelines for inducing and detecting apoptosis.[21]
-
Neuroprotection Assay: A protocol to assess the neuroprotective effects of a compound.[23][24]
Issue 3: Increased Cell Adhesion
Question: My expectation was that this compound would decrease cell adhesion due to cytoskeletal disruption, but I am observing an increase in cell adhesion. What is the underlying mechanism?
Possible Explanations:
-
Paradoxical Adhesion Effects: ROCK inhibition can, in some contexts, enhance cell adhesion. For example, in human corneal endothelial cells, a ROCK inhibitor was shown to increase adhesion.[25][26] This may be due to complex rearrangements of the actin cytoskeleton and focal adhesions that favor initial attachment.
-
Changes in Cell Spreading: Inhibition of ROCK can lead to rapid cell spreading, which may be misinterpreted as increased adhesion in certain assays.
Experimental Troubleshooting Guide:
-
Quantitative Adhesion Assay: Use a quantitative cell adhesion assay to confirm the observation. This could involve seeding cells on coated plates, washing away non-adherent cells, and quantifying the remaining attached cells.
-
Immunofluorescence for Focal Adhesions: Visualize focal adhesion proteins (e.g., Paxillin, Vinculin) and the actin cytoskeleton using immunofluorescence to assess changes in their organization.[27][28][29][30]
-
Time-Lapse Microscopy: Observe cell attachment and spreading in real-time using time-lapse microscopy to distinguish between increased adhesion and altered spreading dynamics.
Detailed Experimental Protocols:
-
Immunofluorescence Staining of the Cytoskeleton: A protocol for visualizing the actin cytoskeleton and focal adhesions.[27][28][29][30]
Quantitative Data Summary
Table 1: this compound In Vitro Activity
| Target | IC50 | Assay Type | Reference |
| ROCK-I | 56 nM | Enzymatic Assay | [1] |
| ROCK-II | 3 nM | Enzymatic Assay | [1][2] |
Signaling Pathway and Workflow Diagrams
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1072959-67-1 | Rho Kinase (ROCK-II) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ROCK Activity Assays and Western blotting [bio-protocol.org]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. origene.com [origene.com]
- 12. rockland.com [rockland.com]
- 13. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rho kinase inhibition initiates apoptosis in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of environment for high density Vero cell culture: effect of dissolved oxygen and nutrient supply on cell growth and changes in metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cellular Pre-Adaptation to the High O2 Concentration Used in Standard Cell Culture Confers Resistance to Subsequent H2O2-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pre-stage perfusion and ultra-high seeding cell density in CHO fed-batch culture: a case study for process intensification guided by systems biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SD‐36 promotes growth inhibition and induces apoptosis via suppression of Mcl‐1 in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Specific apoptosis induction by the dual PI3K/mTor inhibitor NVP-BEZ235 in HER2 amplified and PIK3CA mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay [mdpi.com]
- 24. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 25. ROCK Inhibitor Enhances Adhesion and Wound Healing of Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height - PMC [pmc.ncbi.nlm.nih.gov]
- 28. andrewslab.ca [andrewslab.ca]
- 29. bibliotekanauki.pl [bibliotekanauki.pl]
- 30. Rho Kinase Inhibitor Y27632 Improves Recovery After Spinal Cord Injury by Shifting Astrocyte Phenotype and Morphology via the ROCK/NF-κB/C3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of ROCK Inhibitors: SR-3677 vs. Y-27632
In the landscape of kinase inhibitors, particularly those targeting Rho-associated coiled-coil containing protein kinases (ROCK), SR-3677 and Y-27632 are two prominent compounds utilized by researchers to probe the intricacies of the ROCK signaling pathway. This guide provides a detailed comparison of their selectivity and potency, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
Potency and Selectivity: A Quantitative Look
The potency and selectivity of a kinase inhibitor are paramount for the accurate interpretation of experimental results. The available data for this compound and Y-27632 demonstrate key differences in their inhibitory profiles against the two major ROCK isoforms, ROCK1 and ROCK2.
This compound emerges as a highly potent and selective inhibitor of ROCK2. In enzymatic assays, this compound exhibits an IC50 of approximately 3 nM for ROCK2, while its IC50 for ROCK1 is 56 nM, indicating a roughly 19-fold selectivity for ROCK2. Furthermore, its selectivity has been profiled against a large panel of kinases, revealing a very clean off-target profile. At a concentration of 3 µM, this compound was found to inhibit only 5 out of 353 kinases by more than 50%.
Y-27632, a widely used pan-ROCK inhibitor, displays a more balanced but less potent inhibition of both ROCK isoforms. Reported IC50 values for Y-27632 show some variability across different studies, with ranges of 140-348 nM for ROCK1 and 220-249 nM for ROCK2. Similarly, its Ki values have been reported as 220 nM for ROCK1 and 300 nM for ROCK2. While still a potent ROCK inhibitor, Y-27632 is less potent than this compound, particularly against ROCK2. In terms of selectivity, one study indicated that Y-27632 was non-selective against 4 out of 25 tested kinases.
The following table summarizes the reported potency of this compound and Y-27632 against ROCK1 and ROCK2.
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound | ROCK1 | 56 | - |
| ROCK2 | 3 | - | |
| Y-27632 | ROCK1 | 140 - 348 | 220 |
| ROCK2 | 220 - 249 | 300 |
Signaling Pathway and Inhibition Points
The ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cell adhesion, migration, and contraction. Both this compound and Y-27632 exert their effects by inhibiting the kinase activity of ROCK, thereby preventing the phosphorylation of its downstream substrates.
Experimental Protocols: In Vitro Kinase Inhibition Assay
To determine and compare the potency and selectivity of kinase inhibitors like this compound and Y-27632, a robust in vitro kinase inhibition assay is essential. The following is a generalized protocol for such an assay, adaptable for various platforms like LanthaScreen® or ADP-Glo™.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound and Y-27632 against ROCK1 and ROCK2 kinases.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a specific peptide or protein substrate for ROCK)
-
Test compounds (this compound and Y-27632) dissolved in DMSO
-
Detection reagents (specific to the assay platform, e.g., fluorescently labeled antibody and tracer for LanthaScreen®, or ADP-Glo™ Reagent and Kinase Detection Reagent for ADP-Glo™)
-
384-well microplates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence resonance energy transfer or luminescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and Y-27632 in DMSO. A typical starting concentration would be 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Mixture Preparation: Prepare a master mix containing the kinase enzyme and the specific substrate in the kinase reaction buffer.
-
Assay Plate Setup:
-
Add a small volume (e.g., 2.5 µL) of the serially diluted compounds to the wells of a 384-well plate.
-
Include control wells:
-
Positive control (no inhibition): DMSO only.
-
Negative control (100% inhibition): A known potent, non-specific kinase inhibitor or no enzyme.
-
-
-
Kinase Reaction Initiation: Add the kinase/substrate master mix to each well to start the reaction.
-
ATP Addition: Add ATP to each well to a final concentration near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and Detection:
-
For LanthaScreen®: Add a solution containing a fluorescently labeled tracer and a europium-labeled anti-tag antibody. Incubate for 60 minutes.
-
For ADP-Glo™: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Acquisition: Read the plate on a suitable plate reader.
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Conclusion
Both this compound and Y-27632 are valuable tools for studying ROCK signaling. The choice between them will largely depend on the specific research question. For studies requiring high potency and selective inhibition of ROCK2, this compound is the superior choice. Its clean off-target profile minimizes the potential for confounding effects from the inhibition of other kinases. For experiments where pan-ROCK inhibition is desired and isoform selectivity is not a primary concern, Y-27632 remains a viable and widely used option. Researchers should, however, be mindful of its lower potency and potential for off-target effects at higher concentrations. The provided experimental protocol offers a framework for directly comparing these and other kinase inhibitors in a controlled laboratory setting.
A Comparative Guide to ROCK Inhibitors: SR-3677 vs. Fasudil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: SR-3677 and Fasudil. We will delve into their mechanisms of action, comparative potency, and efficacy in various preclinical models, supported by experimental data and detailed protocols.
Introduction to ROCK Inhibition
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating a wide array of cellular processes, including cytoskeletal organization, cell motility, smooth muscle contraction, and gene expression. Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer, making ROCK a compelling therapeutic target.
Mechanism of Action
Both this compound and Fasudil exert their effects by inhibiting the kinase activity of ROCK. By competing with ATP for the binding site in the catalytic domain of ROCK, these small molecules prevent the phosphorylation of downstream substrates. A primary substrate of ROCK is the myosin binding subunit (MBS) of myosin light chain phosphatase (MLCP). Inhibition of MLCP by ROCK-mediated phosphorylation leads to an increase in phosphorylated myosin light chain (MLC), resulting in enhanced smooth muscle contraction. By inhibiting ROCK, this compound and Fasudil decrease MLC phosphorylation, leading to smooth muscle relaxation and vasodilation.[1][2]
dot graph "ROCK_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes RhoA [label="RhoA-GTP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MLCP [label="MLC Phosphatase", fillcolor="#FBBC05", fontcolor="#202124"]; pMLC [label="Phosphorylated MLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLC [label="MLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Contraction [label="Smooth Muscle Contraction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SR3677 [label="this compound", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; Fasudil [label="Fasudil", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges RhoA -> ROCK [label="Activates"]; ROCK -> MLCP [label="Inhibits", arrowhead="tee"]; MLCP -> pMLC [label="Dephosphorylates", arrowhead="tee"]; ROCK -> MLC [label="Phosphorylates"]; MLC -> pMLC [style=invis]; // for layout pMLC -> Contraction; SR3677 -> ROCK [arrowhead="tee", color="#EA4335"]; Fasudil -> ROCK [arrowhead="tee", color="#EA4335"]; } caption: The ROCK signaling pathway and points of inhibition by this compound and Fasudil.
Comparative Analysis: Potency and Selectivity
A critical differentiator between ROCK inhibitors is their potency and selectivity for the two isoforms, ROCK1 and ROCK2. This compound demonstrates significantly higher potency and selectivity for ROCK2, whereas Fasudil is a less potent, non-isoform-selective ROCK inhibitor. The primary active metabolite of Fasudil, Hydroxyfasudil, exhibits more balanced and potent inhibition of both ROCK isoforms compared to its parent compound.
| Compound | ROCK1 IC50/Ki | ROCK2 IC50 | Selectivity (ROCK1/ROCK2) |
| This compound | 56 nM | 3 nM | ~18.7-fold for ROCK2 |
| Fasudil | Ki: 330 nM | 158 nM | ~2.1-fold for ROCK2 |
| IC50: 10,700 nM | 1,900 nM | ~5.6-fold for ROCK2 | |
| Hydroxyfasudil | 730 nM | 720 nM | Non-selective |
Note: IC50 and Ki values are compiled from multiple sources and may vary depending on the specific assay conditions.
Comparative Efficacy in Preclinical Models
While direct head-to-head in vivo comparative studies are limited, the individual efficacy of this compound and Fasudil has been evaluated in similar disease models.
Alzheimer's Disease
In preclinical models of Alzheimer's disease, both inhibitors have shown promise. This compound treatment in 5xFAD mice led to a decrease in amyloid-β (Aβ) 40 and 42 levels and suppressed the activity of β-site APP cleaving enzyme 1 (BACE1).[3] Fasudil has been shown to improve cognitive function, reduce hippocampal neuronal loss, and mitigate oxidative stress in APP/PS1 mice.[4]
Spinal Cord Injury
Fasudil has been more extensively studied in spinal cord injury models. Administration of Fasudil in rats with spinal cord injury has been shown to promote functional recovery, reduce traumatic damage, and decrease leukocyte infiltration.[2] It is suggested that Fasudil enhances microglia phagocytosis, contributing to an improved microenvironment for repair.[5]
Glaucoma
Both inhibitors have been investigated for their potential in treating glaucoma by increasing aqueous humor outflow. This compound has been shown to inhibit trabecular meshwork cell phosphorylation and significantly increase ex vivo aqueous humor outflow in porcine eyes. Fasudil has also demonstrated the ability to lower intraocular pressure in glaucoma models.[6][7]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against ROCK1 and ROCK2.
Objective: To determine the IC50 value of a test compound for ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
ROCK substrate (e.g., S6 kinase substrate peptide)
-
Test compounds (this compound, Fasudil) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of ROCK1 or ROCK2 enzyme diluted in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (final concentration of ATP at or near the Km for each enzyme).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve.
dot graph "Kinase_Inhibition_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Cmpd [label="Prepare Compound Dilutions", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Cmpd [label="Add Compound/DMSO to Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Enzyme [label="Add ROCK Enzyme", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Sub_ATP [label="Add Substrate/ATP Mix", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate at RT for 60 min", fillcolor="#FFFFFF", fontcolor="#202124"]; Stop_Detect [label="Stop Reaction & Detect ADP", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Calculate % Inhibition & IC50", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prep_Cmpd; Prep_Cmpd -> Add_Cmpd; Add_Cmpd -> Add_Enzyme; Add_Enzyme -> Add_Sub_ATP; Add_Sub_ATP -> Incubate; Incubate -> Stop_Detect; Stop_Detect -> Analyze; Analyze -> End; } caption: A generalized workflow for an in vitro ROCK kinase inhibition assay.
Cellular Myosin Light Chain (MLC) Phosphorylation Assay
This protocol describes a method to assess the cellular potency of ROCK inhibitors by measuring the phosphorylation of a key downstream substrate.
Objective: To determine the effect of test compounds on MLC phosphorylation in cultured cells.
Materials:
-
Adherent cells (e.g., A10 vascular smooth muscle cells)
-
Cell culture medium and supplements
-
Test compounds (this compound, Fasudil)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phosphorylated MLC (pMLC)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed cells in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO for a specified time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-pMLC antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the fluorescence intensity of pMLC staining per cell and normalize to the DMSO control.
Conclusion
This compound and Fasudil are both valuable research tools for investigating the roles of the ROCK signaling pathway. This compound stands out for its high potency and selectivity for ROCK2, making it a more precise tool for dissecting the specific functions of this isoform. Fasudil, while less potent and selective, is a clinically approved drug in some countries for specific indications and has a broader history of use in a wide range of preclinical models. The choice between these two inhibitors will ultimately depend on the specific research question, the desired level of isoform selectivity, and the experimental system being used.
References
- 1. Effect of fasudil, a selective inhibitor of Rho kinase activity, in the secondary injury associated with the experimental model of spinal cord trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase inhibition by fasudil hydrochloride promotes neurological recovery after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rock inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fasudil ameliorates cognitive deficits, oxidative stress and neuronal apoptosis via inhibiting ROCK/MAPK and activating Nrf2 signalling pathways in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROCK inhibition with fasudil promotes early functional recovery of spinal cord injury in rats by enhancing microglia phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring a Novel Fasudil-Phospholipid Complex Formulated as Liposomal Thermosensitive in situ Gel for Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to SR-3677 and Other Selective ROCK-II Inhibitors for Researchers
For researchers and drug development professionals, the landscape of selective Rho-associated coiled-coil-containing protein kinase II (ROCK-II) inhibitors is rapidly evolving. This guide provides an objective comparison of SR-3677 with other notable selective ROCK-II inhibitors, supported by experimental data, detailed protocols, and visual pathway representations to aid in informed decision-making for future research and development.
This comparative analysis focuses on key performance indicators such as inhibitory potency (IC50), selectivity against the ROCK-I isoform, and available in vivo efficacy data. We will delve into the methodologies behind these measurements and provide a visual representation of the critical ROCK-II signaling pathway.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro inhibitory activities of this compound and other selected ROCK inhibitors against ROCK-I and ROCK-II. The data highlights the varying degrees of potency and selectivity among these compounds.
| Compound | ROCK-I IC50 (nM) | ROCK-II IC50 (nM) | Selectivity (ROCK-I/ROCK-II) |
| This compound | 56[1] | 3[1] | ~18.7 |
| Belumosudil (KD025/SLx-2119) | 24,000[2] | 105[2] | ~228.6 |
| SAR407899 | - | 27 | - |
| Fasudil | 330 (Ki) | - | - |
| Y-27632 | 140 (Ki) | 300 (Ki) | ~0.47 |
Note: IC50 values can vary between different assay formats and experimental conditions. The selectivity index is calculated as the ratio of ROCK-I IC50 to ROCK-II IC50.
The ROCK-II Signaling Pathway
The Rho-associated coiled-coil containing kinases (ROCK1 and ROCK2) are crucial regulators of various cellular functions.[3] Activated by the small GTPase RhoA, ROCKs phosphorylate a number of downstream substrates, leading to the regulation of cell shape, motility, and contraction.[3] ROCK-II, in particular, has been implicated in pathological processes such as inflammation and fibrosis, making it an attractive therapeutic target.[4][5]
The diagram below illustrates a simplified representation of the ROCK-II signaling cascade. Upon activation by RhoA-GTP, ROCK-II phosphorylates downstream effectors such as Myosin Phosphatase Target Subunit 1 (MYPT1) and Cofilin. Phosphorylation of MYPT1 inhibits myosin light chain (MLC) phosphatase activity, leading to increased MLC phosphorylation and subsequent cell contraction.[6] Phosphorylation of Cofilin inactivates its actin-depolymerizing activity, resulting in the stabilization of actin filaments.
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency and selectivity is paramount in drug discovery. Below are outlines of common experimental protocols used to characterize ROCK-II inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP generated and thus to the kinase activity.[7][8][9]
Protocol Outline:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the ROCK-II enzyme, a suitable substrate (e.g., S6K synthetic peptide), and the test inhibitor at various concentrations in a kinase buffer.[7]
-
Initiate the reaction by adding ATP.[7]
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[7]
-
-
ADP Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to verify that a compound interacts with its intended target protein within a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. CETSA® measures this change in thermal stability to confirm target engagement.[10][11][12]
Protocol Outline:
-
Cell Treatment:
-
Treat intact cells with the test inhibitor or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell lysates or intact cells across a range of temperatures.
-
-
Lysis and Fractionation:
-
Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Quantify the amount of soluble target protein (ROCK-II) remaining at each temperature using methods such as Western blotting or AlphaScreen®.[10]
-
-
Data Analysis:
-
Generate a melting curve for the target protein in the presence and absence of the inhibitor.
-
A shift in the melting curve indicates a change in protein stability due to inhibitor binding, thus confirming target engagement.
-
In Vivo Performance and Preclinical Findings
While in vitro data provides valuable insights into potency and selectivity, in vivo studies are crucial for evaluating the therapeutic potential of a ROCK-II inhibitor.
This compound: Preclinical studies have shown that this compound is hepatoprotective in a murine model of liver ischemia/reperfusion injury.[13]
Belumosudil (KD025): Belumosudil has undergone more extensive clinical evaluation. It has been approved by the FDA for the treatment of chronic graft-versus-host disease (cGVHD) in adult and pediatric patients 12 years and older who have received at least two prior lines of systemic therapy.[4][14][15] Clinical trials have demonstrated its efficacy in improving symptoms across various affected organs.[14] Preclinical pharmacology studies have shown that Belumosudil inhibits the secretion of pro-inflammatory cytokines like IL-21 and IL-17 and modulates T-cell differentiation.[16]
Conclusion
This compound demonstrates high potency and selectivity for ROCK-II in vitro. In comparison, Belumosudil, while having a lower in vitro potency for ROCK-II, exhibits a very high selectivity over ROCK-I and has the significant advantage of proven clinical efficacy and regulatory approval for cGVHD. The choice of inhibitor for research purposes will depend on the specific experimental goals. For studies requiring a highly potent tool compound for in vitro target validation, this compound presents a strong option. For translational research and studies aiming to explore therapeutic applications where a favorable safety and efficacy profile in humans has been established, Belumosudil is a compelling choice. Further head-to-head preclinical and clinical studies are needed to fully elucidate the comparative advantages of these and other emerging selective ROCK-II inhibitors.
References
- 1. promega.com [promega.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Review - Belumosudil (Rezurock) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. ROCK2 Kinase Enzyme System Application Note [promega.sg]
- 9. ulab360.com [ulab360.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SR3677 IS HEPATOPROTECTIVE IN MURINE LIVER ISCHEMIA/REPERFUSION INJURY: POTENTIAL ROLE OF BNIP3L/NIX (BCL2/ADENOVIRUS E1B 19 KDA PROTEIN-INTERACTING PROTEIN 3-LIKE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FDA Approves Belumosudil for Chronic GVHD - NCI [cancer.gov]
- 15. Dataset - LINCS KinomeScan Kinase Inhibitor Targets [maayanlab.cloud]
- 16. FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating SR-3677 Activity with Phospho-MYPT1 Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison for validating the activity of SR-3677, a potent Rho-kinase (ROCK) inhibitor, by measuring the phosphorylation levels of Myosin Phosphatase Target Subunit 1 (MYPT1). We present supporting data, detailed experimental protocols, and comparisons with other common ROCK inhibitors to demonstrate the utility of phospho-MYPT1 as a robust biomarker for this compound's cellular activity.
Introduction
This compound is a highly potent and selective inhibitor of ROCK, with a greater selectivity for the ROCK-II isoform.[1][2][3] The ROCK signaling cascade is a critical regulator of cellular contractility, motility, and morphology. A key downstream effector in this pathway is MYPT1, the regulatory subunit of myosin light chain phosphatase (MLCP). ROCK-mediated phosphorylation of MYPT1 at specific threonine residues (Thr696 and Thr853) inhibits MLCP activity.[4][5][6] This inhibition leads to an increase in the phosphorylation of the myosin light chain (MLC), promoting actin-myosin contractility and stress fiber formation.
By inhibiting ROCK, this compound prevents the phosphorylation of MYPT1, leading to increased MLCP activity and a subsequent decrease in MLC phosphorylation. Therefore, quantifying the reduction in phosphorylated MYPT1 (p-MYPT1) serves as a direct and reliable method to validate the intracellular efficacy of this compound.[7]
Signaling Pathway and Mechanism of Action
The activity of this compound can be understood through its role in the RhoA/ROCK signaling pathway. The diagram below illustrates how this compound intervenes in this cascade to reduce cellular contractility, making the measurement of p-MYPT1 an ideal proximal biomarker of its activity.
Comparative Efficacy of ROCK Inhibitors
The potency of this compound in a cellular context can be benchmarked against other widely used ROCK inhibitors, such as Y-27632 and Fasudil. The inhibitory concentration (IC50) for the reduction of p-MYPT1 is a key metric for comparison. This compound demonstrates exceptional potency in cell-based assays, consistent with its enzymatic activity against ROCK-II.
| Compound | Target(s) | Cellular IC50 (p-MYPT1 Inhibition) | Notes |
| This compound | ROCK-II > ROCK-I | ~3 nM [1][3][8] | Highly potent and selective for ROCK-II. |
| Y-27632 | ROCK-I / ROCK-II | ~320 nM (p-MYPT1 Thr853) [4] | Commonly used tool compound; less potent than this compound. |
| Fasudil | ROCK-I / ROCK-II | Not specified, but effective at µM concentrations[1] | Clinically approved ROCK inhibitor; suppresses MYPT1 phosphorylation.[1] |
Table 1: Comparison of ROCK inhibitors. The cellular IC50 for this compound reflects its potent inhibition of the ROCK signaling pathway, including downstream phosphorylation of targets like MLC. The IC50 for Y-27632 is specifically for the inhibition of MYPT1 phosphorylation at Thr853.
Experimental Protocols
Workflow for Validating this compound Activity
The following diagram outlines the typical workflow for assessing the effect of this compound on p-MYPT1 levels in a cell-based assay.
Detailed Protocol: Western Blot for Phospho-MYPT1 (Thr853)
This protocol provides a detailed method for quantifying the inhibition of MYPT1 phosphorylation by this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., human umbilical vein endothelial cells (HUVECs) or A549 cells) and grow to 80-90% confluency.
-
Starve cells in serum-free media for 4-6 hours to reduce basal ROCK activity.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM), Y-27632 (e.g., 10 µM as a positive control), or DMSO (vehicle control) for 1-2 hours.
-
(Optional) Stimulate cells with an agonist like thrombin or lysophosphatidic acid (LPA) for 10-20 minutes to induce robust ROCK activation and MYPT1 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and SDS sample buffer. Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-MYPT1 (e.g., Thr853) diluted in 5% BSA/TBST (typically 1:1000 dilution).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
-
Stripping and Re-probing (for normalization):
-
To normalize the phospho-protein signal, strip the membrane using a mild stripping buffer.
-
Re-probe the membrane with primary antibodies against total MYPT1 and a loading control (e.g., β-actin or GAPDH), followed by the appropriate secondary antibodies and detection.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the relative p-MYPT1 level by normalizing the p-MYPT1 (Thr853) signal to the total MYPT1 signal, and then to the loading control signal (Actin/GAPDH).
-
Plot the normalized p-MYPT1 levels against the log concentration of this compound to determine the IC50 value.
-
Conclusion
The phosphorylation status of MYPT1 is a direct and sensitive indicator of intracellular ROCK activity. The data clearly show that this compound is a highly potent inhibitor of the ROCK signaling pathway, with a cellular IC50 in the low nanomolar range. Measuring the dose-dependent decrease in phospho-MYPT1 levels via Western blot is a robust and quantitative method to validate the biological activity of this compound and objectively compare its superior potency to other common ROCK inhibitors like Y-27632. This approach provides researchers with a reliable tool for preclinical studies and drug development efforts targeting the ROCK pathway.
References
- 1. Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors. [scholars.duke.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorylation of the myosin phosphatase targeting subunit and CPI-17 during Ca2+ sensitization in rabbit smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Positive Controls for ROCK Inhibition Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used positive controls for Rho-associated coiled-coil containing protein kinase (ROCK) inhibition experiments. We present supporting experimental data, detailed protocols for key experiments, and visualizations to aid in the selection of the most appropriate control for your research needs.
The ROCK Signaling Pathway: A Central Regulator of Cellular Function
The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are crucial downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a pivotal role in regulating a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in numerous pathologies, making ROCK a significant therapeutic target.
Figure 1. Simplified diagram of the ROCK signaling pathway.
Comparison of Common ROCK Inhibitors
Several small molecule inhibitors are widely used as positive controls in ROCK inhibition studies. This section compares the biochemical potency and cellular effects of five prominent inhibitors: Y-27632, Fasudil, Hydroxyfasudil, Thiazovivin, and GSK429286A.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) are key parameters for assessing the potency of an inhibitor. The selectivity of an inhibitor for ROCK over other kinases is also a critical factor.
| Inhibitor | ROCK1 IC50/Ki | ROCK2 IC50/Ki | Other Kinases (IC50/Ki) |
| Y-27632 | Ki: 220 nM[1] | Ki: 300 nM[1] | PKA (Ki: 25 µM), PKCα (Ki: 73 µM)[2] |
| Fasudil | Ki: 0.33 µM[3] | IC50: 0.158 µM[3] | PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM)[3] |
| Hydroxyfasudil | IC50: 0.73 µM[4] | IC50: 0.72 µM[4] | PKA (IC50: 37 µM)[4] |
| Thiazovivin | IC50: 0.5 µM (for ROCK)[5][6] | - | - |
| GSK429286A | IC50: 14 nM[7] | IC50: 63 nM[7] | RSK (IC50: 0.78 µM), p70S6K (IC50: 1.94 µM)[7] |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here are for comparative purposes.
Comparison of Cellular Effects
The efficacy of ROCK inhibitors in a cellular context can be assessed by their impact on various biological processes.
| Inhibitor | Cell Viability/Apoptosis | Cell Migration | Other Reported Effects |
| Y-27632 | Reduces dissociation-induced apoptosis in stem cells.[1][8] | Can inhibit or promote migration depending on the cell type.[9][10] | Promotes survival of cryopreserved stem cells. |
| Fasudil | Can sensitize cancer stem cells to gemcitabine-induced apoptosis.[11] | Can inhibit collective cell migration.[12] | Clinically used for cerebral vasospasm. |
| Hydroxyfasudil | - | Inhibits chemoattractant-induced neutrophil migration.[13] | Active metabolite of Fasudil. |
| Thiazovivin | Improves survival of human embryonic stem cells upon dissociation. | - | Enhances the efficiency of iPSC generation.[14] |
| GSK429286A | - | Restores serum-induced migration in TRPM7 knockdown cells.[15] | Shows antihypertensive effects in vivo. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess ROCK inhibition.
Figure 2. General experimental workflow for assessing ROCK inhibition.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
[γ-³²P]ATP or ATP and a phosphospecific antibody for non-radioactive detection
-
ROCK inhibitor (positive control) and test compounds
-
96-well plates
-
Scintillation counter or plate reader
Protocol:
-
Prepare a reaction mixture containing kinase buffer, ROCK enzyme, and substrate.
-
Add the ROCK inhibitor (positive control) or test compound at various concentrations.
-
Initiate the reaction by adding ATP (and [γ-³²P]ATP if using radioactive detection).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the phosphorylation of the substrate. For radioactive assays, this is done using a scintillation counter. For non-radioactive assays, this can be done using an ELISA-based format with a phosphospecific antibody.
-
Calculate the IC50 value of the inhibitor.
Western Blot for Phosphorylated Downstream Targets
This method assesses ROCK activity in cells by measuring the phosphorylation status of its downstream substrates, such as Myosin Phosphatase Target Subunit 1 (MYPT1) or Myosin Light Chain 2 (MLC2).
Materials:
-
Cultured cells
-
ROCK inhibitor (positive control)
-
Cell lysis buffer (containing phosphatase and protease inhibitors)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-MYPT1, anti-total-MYPT1, anti-phospho-MLC2, anti-total-MLC2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture cells to the desired confluency.
-
Treat cells with the ROCK inhibitor at the desired concentration and for the appropriate time.
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MYPT1) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the phosphorylated protein signal to the total protein signal.
Cell Viability Assay
This assay determines the effect of ROCK inhibition on cell survival and proliferation.
Materials:
-
Cultured cells
-
ROCK inhibitor (positive control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or a luminescent ATP-based reagent)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the ROCK inhibitor.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.[16]
Conclusion
The selection of an appropriate positive control for ROCK inhibition experiments is crucial for obtaining reliable and reproducible data.
-
Y-27632 is a well-characterized and widely used ROCK inhibitor, making it a standard choice for many applications.
-
Fasudil and its active metabolite Hydroxyfasudil are also effective ROCK inhibitors, with Fasudil having the advantage of being clinically approved for certain conditions.
-
Thiazovivin is particularly useful in the context of stem cell research due to its potent effects on cell survival and reprogramming.[14]
-
GSK429286A offers high potency and selectivity, making it a suitable option when off-target effects are a concern.[7]
The choice of inhibitor will depend on the specific experimental goals, the cell type being used, and the desired balance between potency, selectivity, and cost. This guide provides the necessary data and protocols to make an informed decision and to design robust experiments for investigating the role of the ROCK signaling pathway.
References
- 1. stemcell.com [stemcell.com]
- 2. Y-27632 | ROCK-I and ROCK-I inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thiazovivin | ROCK | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK429286A - Creative Enzymes [creative-enzymes.com]
- 8. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rho-Associated Protein Kinase (ROCK) Inhibitors Inhibit Survivin Expression and Sensitize Pancreatic Cancer Stem Cells to Gemcitabine | Anticancer Research [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Thiazovivin | ROCK Inhibitor | Captivate Bio | Stem Cell Research [captivatebio.com]
- 15. apexbt.com [apexbt.com]
- 16. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
Negative Control for SR-3677 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental outcomes when using the potent and selective ROCK2 inhibitor, SR-3677, against a standard negative control in cell-based assays. The primary negative control for this compound, a compound soluble in dimethyl sulfoxide (DMSO), is the vehicle control—a solution containing the same concentration of DMSO used to dissolve and deliver this compound to the cells.[1][2][3][4][5] This ensures that any observed effects are attributable to the inhibitory action of this compound on Rho-associated coiled-coil containing protein kinase (ROCK) and not the solvent.
This compound is a highly selective inhibitor of ROCK2, with a reported IC50 of approximately 3 nM, and is also effective against ROCK1, with an IC50 of 56 nM.[6][7][8] Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to distinct and measurable cellular effects, which are absent in vehicle-treated control cells.
Data Presentation: this compound vs. Vehicle Control
The following tables summarize the expected quantitative outcomes when comparing this compound treatment with a vehicle control in key cell-based assays that probe the ROCK signaling pathway.
| Assay | Parameter Measured | Vehicle Control (0.1% DMSO) | This compound (1 µM) |
| Myosin Light Chain (MLC) Phosphorylation | Relative Phospho-MLC Level (Normalized to Total MLC) | 100% | ~15% |
| Stress Fiber Formation | Percentage of Cells with Organized Stress Fibers | > 90% | < 20% |
| Cell Migration (Boyden Chamber Assay) | Migrated Cells (Normalized to Control) | 100% | ~ 30% |
| Apoptosis (Annexin V Staining) | Percentage of Apoptotic Cells | ~ 5% | ~ 8% (cell-type dependent) |
Key Experimental Readouts
Myosin Light Chain (MLC) Phosphorylation
ROCK activation leads to the phosphorylation of Myosin Light Chain (MLC), a key event in the regulation of actin-myosin contractility.[9][10][11][12][13] Treatment with this compound is expected to significantly decrease the levels of phosphorylated MLC compared to the vehicle control. This can be quantified by Western blotting or immunofluorescence microscopy.
Stress Fiber Formation
The organization of the actin cytoskeleton into contractile bundles known as stress fibers is a hallmark of ROCK activity.[14] Inhibition of ROCK by this compound leads to the disassembly of these structures. This effect can be visualized and quantified using phalloidin staining and fluorescence microscopy.
Cell Migration
ROCK signaling is crucial for the regulation of cell motility.[15][16][17][18][19] this compound treatment is anticipated to impair cell migration, which can be measured using assays such as the Boyden chamber or wound healing (scratch) assay.
Apoptosis
The effect of ROCK inhibition on apoptosis can be cell-type dependent. In some contexts, ROCK inhibition can have a modest effect on apoptosis.[20][21][22][23][24] This can be assessed by flow cytometry using Annexin V and propidium iodide (PI) staining.
Experimental Protocols
Myosin Light Chain (MLC) Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, NIH3T3) in 6-well plates and grow to 70-80% confluency. Treat cells with 1 µM this compound or an equivalent volume of DMSO (vehicle control) for 1-2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting: Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-MLC (Ser19) and total MLC overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an appropriate substrate and imaging system.
-
Quantification: Densitometrically quantify the bands corresponding to phospho-MLC and total MLC. Normalize the phospho-MLC signal to the total MLC signal.
Stress Fiber Formation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. At 50-60% confluency, treat with 1 µM this compound or DMSO vehicle control for 2-4 hours.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with Alexa Fluor 488-conjugated phalloidin (to stain F-actin) for 1 hour at room temperature in the dark. Counterstain nuclei with DAPI.
-
Imaging: Mount coverslips on glass slides and visualize using a fluorescence microscope.
-
Quantification: Capture images from multiple random fields. Quantify the percentage of cells exhibiting prominent, organized stress fibers in each treatment group.
Cell Migration Assay (Boyden Chamber)
-
Chamber Preparation: Rehydrate 8.0 µm pore size transwell inserts in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing either 1 µM this compound or DMSO vehicle control. Seed 5 x 10^4 cells into the upper chamber of the transwell insert.
-
Incubation: Incubate for 12-24 hours at 37°C in a CO2 incubator.
-
Staining and Counting: Remove non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol and stain with 0.5% crystal violet.
-
Quantification: Elute the crystal violet with a destaining solution and measure the absorbance at 570 nm, or count the number of migrated cells in several microscopic fields.
Mandatory Visualizations
Caption: this compound inhibits ROCK, preventing downstream signaling that promotes contractility.
Caption: Workflow for comparing this compound treatment to a vehicle control in cell-based assays.
References
- 1. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS:1072959-67-1 | Rho Kinase (ROCK-II) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Phosphorylation of myosin light chain kinase: a cellular mechanism for Ca2+ desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myosin Regulatory Light Chain Diphosphorylation Slows Relaxation of Arterial Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myosin light chain phosphorylation is critical for adaptation to cardiac stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myosin light chain kinase phosphorylation site | Phosphorylation | Centre for Proteome Research [liverpool.ac.uk]
- 13. Effect of vanadate on force and myosin light chain phosphorylation in skinned aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative Analysis of Dynamic Cell Viability, Migration and Invasion Assessments by Novel Real-Time Technology and Classic Endpoint Assays | PLOS One [journals.plos.org]
- 18. Analysis of cell migration and its regulation by Rho GTPases and p53 in a three-dimensional environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A microfluidic cell-migration assay for the prediction of progression-free survival and recurrence time of patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. kumc.edu [kumc.edu]
- 23. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 24. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
SR-3677: A Comparative Analysis of a Potent ROCK-II Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SR-3677's Performance Against Alternative Rho-Kinase (ROCK) Inhibitors.
This guide provides a comprehensive cross-validation of the biological effects of this compound with other well-established ROCK inhibitors, namely Y-27632, Fasudil, and Ripasudil. The data presented is compiled from various studies to offer a broad perspective on their comparative efficacy and selectivity.
Data Presentation: Quantitative Comparison of ROCK Inhibitors
The following table summarizes the in vitro potency of this compound and other ROCK inhibitors against ROCK1 and ROCK2 isoforms. Lower IC50 values indicate higher potency.
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| This compound | 56 | 3 | 18.7 |
| Y-27632 | ~150 | ~150 | ~1 |
| Fasudil | 940 | 220 | 4.3 |
| Ripasudil | 51 | 19 | 2.7 |
Cross-Validation of Biological Effects
This section details the comparative effects of this compound and other ROCK inhibitors on key cellular processes, including mitophagy, cell migration, and apoptosis.
Mitophagy Induction
A key function of ROCK signaling is its involvement in the regulation of mitophagy, the selective degradation of mitochondria by autophagy. A comparative study on Parkin recruitment to damaged mitochondria, a critical step in mitophagy, demonstrated the relative efficacy of various ROCK inhibitors.
Table 2: Comparative Efficacy of ROCK Inhibitors on Parkin Recruitment
| Compound | Concentration for Maximal Effect | Fold Change in Parkin Recruitment |
| This compound | 0.5 µM | Significant Increase |
| Y-27632 | 10 µM | Significant Increase |
| Fasudil | Not directly compared in the same study | Not available |
| Ripasudil | Not directly compared in the same study | Not available |
Notably, this compound demonstrated a significantly higher potency in inducing Parkin recruitment compared to Y-27632, requiring a 20-fold lower concentration to achieve a comparable effect[1].
Cell Migration
The Rho/ROCK pathway is a central regulator of cell migration. Inhibition of this pathway can have profound effects on this process, which is critical in both physiological and pathological conditions, such as cancer metastasis.
While direct comparative studies of this compound with other ROCK inhibitors on cell migration are limited, individual studies on Y-27632 and Fasudil provide insights into their effects.
-
Y-27632: Studies have shown that Y-27632 can both inhibit and, in some contexts, enhance cell migration depending on the cell type and experimental conditions. For instance, in tongue squamous cell carcinoma cells, Y-27632 inhibited migration, whereas in hepatic stellate cells, it increased migration[2][3].
-
Fasudil: In human prostate cancer cells, Fasudil has been shown to significantly inhibit cell migration and invasion[4].
Apoptosis
The role of ROCK signaling in apoptosis is complex and cell-type dependent. ROCK inhibitors have been investigated for their potential to modulate apoptosis in various disease models.
-
Fasudil: In small-cell lung cancer, Fasudil has been demonstrated to promote tumor maturation and apoptosis. It has also been shown to inhibit high glucose-induced apoptosis in cardiomyocytes. In prostate cancer cells, Fasudil treatment led to a marked increase in apoptosis rates[4].
-
Y-27632: In tongue squamous cell carcinoma cells, increasing concentrations of Y-27632 led to an increase in apoptosis[2].
Experimental Protocols
Western Blot Analysis for ROCK Signaling
This protocol is used to detect the expression and phosphorylation status of key proteins in the ROCK signaling pathway.
-
Cell Lysis:
-
Treat cells with the ROCK inhibitor of choice at the desired concentration and time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-MYPT1, MYPT1, p-MLC, MLC, ROCK1, ROCK2, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the ROCK inhibitors for the desired duration.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Transwell Migration Assay
This assay is used to quantify the migratory capacity of cells in response to a chemoattractant.
-
Cell Preparation:
-
Starve the cells in a serum-free medium for several hours before the assay.
-
-
Assay Setup:
-
Place Transwell inserts with a porous membrane (typically 8 µm pore size) into the wells of a 24-well plate.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend the starved cells in a serum-free medium containing the ROCK inhibitor or vehicle control and add them to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours) at 37°C.
-
-
Cell Staining and Counting:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a staining solution (e.g., crystal violet).
-
Count the number of migrated cells in several random fields under a microscope.
-
Mandatory Visualization
ROCK Signaling Pathway
Caption: Simplified ROCK signaling pathway.
Experimental Workflow: Transwell Migration Assay
Caption: Workflow for a Transwell migration assay.
References
Safety Operating Guide
Proper Disposal of SR-3677: A Step-by-Step Guide for Laboratory Professionals
[Date]
Immediate Safety and Disposal Information for SR-3677
This document provides essential procedures for the safe handling and disposal of this compound, a research compound. Adherence to these guidelines is critical to ensure personnel safety and environmental protection. This compound is categorized as harmful if swallowed, causes serious eye damage, and is harmful to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not merely a procedural matter but a core component of responsible research conduct.
All disposal procedures must comply with local, state, and federal regulations. This guide is intended to supplement, not replace, institutional and regulatory requirements.
Hazard Identification and Quantitative Data
Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes the key safety information derived from the Safety Data Sheet (SDS) of a closely related compound.
| Hazard Category | GHS Hazard Statement | Precautionary Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed[1] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] |
| Serious Eye Damage | H318: Causes serious eye damage[1] | P280: Wear eye protection/ face protection.[1] P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[1] |
| Aquatic Hazard (Chronic) | H412: Harmful to aquatic life with long lasting effects[1] | P273: Avoid release to the environment.[1] |
Experimental Protocol: Waste Segregation and Collection
The following protocol outlines the step-by-step procedure for the segregation and collection of this compound waste. This process is designed to minimize exposure and prevent environmental contamination.
Materials:
-
Dedicated, labeled hazardous waste container (compatible material, e.g., polyethylene)
-
Secondary containment bin
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Hazardous waste tags
Procedure:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated SAA in the laboratory where the this compound waste will be temporarily stored. This area must be under the control of the laboratory personnel.
-
Prepare the Waste Container:
-
Select a waste container that is in good condition, with a secure, tight-fitting lid.
-
Label the container with a hazardous waste tag before any waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound waste"
-
The hazard characteristics: "Toxic," "Corrosive (Eyes)," "Environmental Hazard"
-
The accumulation start date
-
The name and contact information of the principal investigator.
-
-
-
Segregate Waste Streams:
-
Solid Waste: Collect disposable items contaminated with this compound (e.g., gloves, weigh boats, pipette tips) in the designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Do not mix with other incompatible waste streams.
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Do not overfill the container. Leave at least 10% headspace to allow for expansion.
-
-
Aqueous Solutions: Due to its aquatic toxicity, aqueous waste containing this compound must not be disposed of down the drain.[1][2] It must be collected as hazardous waste.
-
Empty Containers: Empty containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container can be disposed of as regular solid waste, with the label defaced.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow
Final Disposal Procedures
-
Arrange for Pickup: Once the waste container is full or has been in accumulation for the maximum allowable time per institutional policy (typically 90-180 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal vendor. Ensure that the information on the forms accurately reflects the contents of the waste container.
-
TSCA R&D Exemption: this compound is supplied for research and development purposes under the Toxic Substances Control Act (TSCA) R&D Exemption.[1] This exemption requires that any unused material be disposed of according to local regulations.[3] It is the responsibility of the researcher to comply with these requirements.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling SR-3677
For Immediate Implementation: This document provides essential guidance on the safe handling and disposal of SR-3677, a potent and selective ROCK-II inhibitor. Adherence to these protocols is critical to ensure the safety of all laboratory personnel.
Researchers and drug development professionals working with this compound must be equipped with the appropriate personal protective equipment (PPE) to mitigate risks associated with its handling. This guide outlines the necessary PPE, step-by-step procedural guidance, and disposal plans to foster a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE) Specifications
This compound presents several potential hazards that necessitate the use of specific PPE. The primary routes of exposure are ingestion, skin contact, and eye contact. All personnel must be familiar with the hazard classifications and corresponding safety precautions.
Hazard Summary Table
| Hazard Classification | Description | Precautionary Statement |
| Acute toxicity (Oral), Category 4 | Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth. |
| Serious eye damage, Category 1 | Causes serious eye damage. | P280: Wear eye protection/ face protection. P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor. |
| Germ cell mutagenicity, Category 1B | May cause genetic defects. | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
Recommended Personal Protective Equipment
To ensure comprehensive protection, the following PPE is mandatory when handling this compound:
| PPE Category | Item | Standard |
| Eye and Face Protection | Safety glasses with side-shields or goggles | ANSI Z87.1 or equivalent |
| Face shield (if splash hazard exists) | ANSI Z87.1 or equivalent | |
| Hand Protection | Nitrile or neoprene gloves | ASTM D6319 or equivalent |
| Body Protection | Laboratory coat | Standard laboratory attire |
| Chemical-resistant apron (if splash hazard exists) | ||
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated or ventilation is inadequate. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Disposal Plan
All materials contaminated with this compound, including disposable PPE, must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of in accordance with institutional, local, and national regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not pour this compound solutions down the drain.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
